molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No.: B1295195
CAS No.: 394-33-2
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenol is formed during iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol.>

Properties

IUPAC Name

4-fluoro-2-nitrophenol
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
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InChI Key

ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4FNO3
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DSSTOX Substance ID

DTXSID2075348
Record name 4-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
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Physical Description

Gold powder; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-2-nitrophenol
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CAS No.

394-33-2
Record name 4-Fluoro-2-nitrophenol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-2-nitrophenol (CAS 394-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol, with the CAS registry number 394-33-2, is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is crucial for its effective use in research and development, ensuring process safety, and optimizing reaction conditions. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by established experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueSource(s)
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.10 g/mol [2]
Appearance Yellow to orange crystalline powder[3][4]
Melting Point 74-77 °C[1][5]
Boiling Point 234.1 °C at 760 mmHg (Predicted)[1][3]
pKa 6.76 ± 0.14 (Predicted)[3][6]
Vapor Pressure 0.0353 mmHg at 25°C[1]
Flash Point 95.4 °C[1]
Storage Inert atmosphere, Room Temperature[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady rate (e.g., 10 °C/minute for a rough determination, then 1-2 °C/minute for an accurate measurement near the expected melting point).

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Boiling Point Determination (Thiele Tube Method for Solids)

For solids with a boiling point that can be reached without decomposition, a micro boiling point determination can be performed.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat-resistant mineral oil

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube is placed inside the test tube with the open end down.

  • The test tube is attached to a thermometer.

  • The assembly is clamped so that the test tube is immersed in the mineral oil within the Thiele tube.

  • The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped when a steady stream of bubbles is observed.

  • The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility provides insight into the polarity of a molecule and its likely behavior in different solvent systems.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

  • The mixtures are agitated vigorously for a set period (e.g., 1-2 minutes).

  • The samples are allowed to stand, and the solubility is observed. A compound is typically considered "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution is observed.[3][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenol, it indicates the pH at which the compound is 50% ionized.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known mass of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like ethanol to ensure solubility).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • This process is continued until the pH plateaus in the basic region.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[8][9][10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample B Preliminary Observations (Appearance, Odor) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Studies B->E F pKa Determination B->F G Spectroscopic Analysis (IR, NMR, MS) B->G H Compile and Analyze Data C->H D->H E->H F->H G->H I Compare with Literature Values H->I J Generate Technical Data Sheet I->J

Workflow for Physical and Chemical Characterization.

References

An In-depth Technical Guide to 4-Fluoro-2-nitrophenol: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and chemical research sectors. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its role in drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the fourth position and a nitro group at the second position relative to the hydroxyl group.

IUPAC Name: this compound[1][2]

Chemical Formula: C₆H₄FNO₃[1][2]

CAS Registry Number: 394-33-2[1][2]

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 N1 N+ C2->N1 C4 C C3->C4 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 H1 H O1->H1 O2 O- N1->O2 O3 O N1->O3

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight157.10 g/mol [1][3][4]
Melting Point75-77 °C[4]
AppearanceYellow solid[5]
Linear FormulaFC₆H₃(NO₂)OH[3][4]
InChI KeyZHRLVDHMIJDWSS-UHFFFAOYSA-N[1][3][4]

Table 2: Spectroscopic Data

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃)δ 10.4 (s, 1H, OH), 7.82 (dd, J=8.8, 2.8 Hz, 1H), 7.37 (ddd, J=8.8, 7.6, 2.8 Hz, 1H), 7.17 (dd, J=8.8, 4.4 Hz, 1H)[6]
IR Spectrum Available on NIST WebBook[1]
Mass Spectrum (Electron Ionization)Molecular Ion (M+): 157 m/z. Available on NIST WebBook[1][6]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-fluorophenol. The following is a representative experimental protocol adapted from procedures for similar compounds.[7]

Reaction:

4-Fluorophenol + HNO₃ → this compound + H₂O

Materials:

  • 4-Fluorophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Ice

  • Water

  • Anhydrous Magnesium Sulfate

  • Hexane (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol in dichloromethane and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound start Start: 4-Fluorophenol in Dichloromethane step1 Cool to 0-5 °C start->step1 step2 Add Nitrating Mixture (HNO3/H2SO4) step1->step2 step3 Stir for 1-2 hours at 0-5 °C step2->step3 step4 Quench with Ice Water step3->step4 step5 Separate and Wash Organic Layer step4->step5 step6 Dry over Anhydrous MgSO4 step5->step6 step7 Solvent Evaporation step6->step7 step8 Recrystallization step7->step8 end_product Pure this compound step8->end_product

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development and Biological Significance

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the fluoro and nitro functional groups provides versatile handles for further chemical modifications.

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[8] The nitro group, an electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be reduced to an amino group, providing a key site for further derivatization.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, a related compound, 4-Fluoro-2-methoxy-5-nitrophenol, is a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[9]

Furthermore, studies on related nitrophenols have indicated potential biological activities. For example, 4-nitrophenol has been shown to induce the activation of the Nrf2 antioxidant pathway.[10] While direct evidence for this compound is lacking, this suggests a potential area for future research into its biological effects. The broader class of nitro- and fluoro-substituted compounds has been explored for the development of antileishmanial and antichagasic agents.[11]

The logical relationship for its application in drug discovery can be visualized as follows:

G Role of this compound in Drug Discovery start This compound (Building Block) step1 Chemical Modification (e.g., Reduction of Nitro Group, Etherification) start->step1 step2 Synthesis of Complex Molecules step1->step2 step3 Development of Active Pharmaceutical Ingredients (APIs) step2->step3 end_product Therapeutic Agents (e.g., Enzyme Inhibitors, Receptor Antagonists) step3->end_product

References

A Technical Guide to the Solubility of 4-Fluoro-2-nitrophenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-2-nitrophenol, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on its chemical structure, provides detailed experimental protocols for determining precise solubility values, and discusses its relevance in drug development.

Introduction to this compound

This compound (CAS No. 394-33-2) is a substituted aromatic compound with the chemical formula C₆H₄FNO₃.[1] Its structure, featuring a hydroxyl group, a nitro group, and a fluorine atom on a benzene ring, imparts a unique combination of polarity and reactivity. These functional groups govern its physical properties, including its melting point of 75-77 °C, and its solubility in various media. In the pharmaceutical industry, nitrophenols and their derivatives are crucial building blocks for the synthesis of a wide range of active pharmaceutical ingredients (APIs). Understanding the solubility of these intermediates is paramount for process optimization, reaction kinetics, purification, and formulation development.

Qualitative Solubility of this compound

Based on its molecular structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents. The presence of the hydroxyl and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticLikely Soluble
AcetoneC₃H₆OPolar AproticLikely Soluble
Ethyl AcetateC₄H₈O₂Polar AproticModerately Soluble
DichloromethaneCH₂Cl₂Polar AproticSparingly Soluble
ChloroformCHCl₃Polar AproticSparingly Soluble
TolueneC₇H₈NonpolarLikely Insoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble

For a structurally related compound, 4-nitrophenol, it is known to be soluble in ethanol, chloroform, and methanol.[2] This suggests that this compound would likely follow a similar trend.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are required. The following protocols describe two common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Saturation Method

This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[3]

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

  • Filter the withdrawn sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a volumetric flask.

  • Dilute the sample with the appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in units such as g/100 mL or mol/L.

Gravimetric Method

This is a simpler, yet effective, method for determining solubility.[4][5]

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Evaporating dish

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in a specific solvent at a constant temperature as described in the isothermal saturation method (steps 1-5).

  • Carefully weigh a clean, dry evaporating dish.

  • Accurately transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or under reduced pressure.

  • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

  • Cool the dish in a desiccator and weigh it.

  • The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

  • Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Solubility_Determination_Workflow cluster_Prep Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis A Excess Solute (this compound) C Mix in Sealed Vial A->C B Known Volume of Organic Solvent B->C D Agitate at Constant Temperature (24-72h) C->D E Settle Excess Solid D->E F Withdraw Supernatant E->F G Filter Sample F->G H Dilute Sample G->H I Analyze Concentration (HPLC/UV-Vis) H->I J Calculate Solubility I->J

Caption: Workflow for the Isothermal Saturation Method.

Solubility_Factors cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solubility Solubility of This compound Polarity Molecular Polarity Solubility->Polarity influenced by H_Bonding Hydrogen Bonding (Donor/Acceptor) Solubility->H_Bonding influenced by MW Molecular Weight Solubility->MW influenced by Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity influenced by Solvent_H_Bonding Hydrogen Bonding (Protic/Aprotic) Solubility->Solvent_H_Bonding influenced by Temperature Temperature Solubility->Temperature influenced by Pressure Pressure Solubility->Pressure influenced by

Caption: Factors Influencing the Solubility of this compound.

Importance in Drug Development

The solubility of this compound and similar intermediates is a critical parameter in the drug development pipeline for several reasons:

  • Reaction Medium and Kinetics: The choice of solvent for a chemical synthesis often depends on the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete reactions.

  • Purification: Crystallization is a common method for purifying intermediates. Knowledge of solubility in different solvents is essential for selecting an appropriate solvent system for crystallization to maximize yield and purity.

  • Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in reaction vessels and transfer lines, which can cause blockages and operational issues.

  • Formulation: While this compound is an intermediate, the solubility characteristics of the final API, which are influenced by its precursors, are crucial for developing a bioavailable drug product.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively reported, its chemical structure suggests good solubility in polar solvents. For researchers and drug development professionals requiring precise data, the isothermal saturation and gravimetric methods provide robust and reliable means of determination. A thorough understanding of the solubility of this key intermediate is essential for the efficient and safe synthesis and purification of a wide range of pharmaceutical compounds. Further research to quantify the solubility of this compound in a broad range of solvents would be a valuable contribution to the field of pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and fine chemical industries. This document details established methodologies, presents quantitative data for analogous reactions, and outlines experimental protocols to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules, including active pharmaceutical ingredients. Its synthesis predominantly involves the electrophilic nitration of 4-fluorophenol. The regioselectivity of this reaction is a critical aspect, as the formation of isomeric byproducts can complicate purification and reduce the overall yield of the desired product. This guide explores the direct nitration approach and alternative strategies to achieve a high-purity product.

Primary Synthesis Pathway: Direct Nitration of 4-Fluorophenol

The most common route to this compound is the direct nitration of 4-fluorophenol using a mixture of nitric acid and sulfuric acid. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This combination of directing effects can lead to the formation of isomeric products, primarily the desired this compound and the undesired 4-fluoro-3-nitrophenol and dinitrated products. Careful control of reaction conditions is crucial to maximize the yield of the target isomer.

A highly analogous procedure is the nitration of 2-bromo-4-fluorophenol, which provides a clear and detailed experimental protocol that can be adapted for the synthesis of this compound.

Representative Experimental Protocol: Nitration of a Halogenated Phenol

The following protocol is for the synthesis of 2-bromo-4-fluoro-6-nitrophenol and serves as a valuable reference for the synthesis of this compound[1].

Reaction Scheme:

Figure 1: General scheme for the nitration of 2-bromo-4-fluorophenol.

Materials:

  • 2-Bromo-4-fluorophenol

  • Chloroform

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Water

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Control the temperature at 20°C and slowly add a pre-mixed nitrating solution of 0.065 moles of sulfuric acid and nitric acid (in a 1:5.5 molar ratio).

  • After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.

  • Upon completion, wash the organic phase with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 2-bromo-4-fluoro-6-nitrophenol.

Quantitative Data for Analogous Nitration

The following table summarizes the quantitative data for the synthesis of 2-bromo-4-fluoro-6-nitrophenol, which can be considered representative for planning the synthesis of this compound[1].

ParameterValue
Starting Material2-Bromo-4-fluorophenol (0.05 mol)
Nitrating AgentH₂SO₄/HNO₃ (1:5.5 molar ratio)
SolventChloroform (25 mL)
Reaction Temperature20°C (addition), 45°C (reaction)
Reaction Time3 hours
Yield 89%
Purification MethodRecrystallization from ethanol

Alternative Synthesis Pathway: Nitrosation Followed by Oxidation

An alternative approach to direct nitration, which can offer higher regioselectivity and yield, is a two-step process involving nitrosation followed by oxidation. This method has been successfully applied to the synthesis of the isomeric 2-fluoro-4-nitrophenol and is a viable strategy for this compound.

General Workflow for Nitrosation-Oxidation

G Start 4-Fluorophenol Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Intermediate 4-Fluoro-2-nitrosophenol Nitrosation->Intermediate Oxidation Oxidation (HNO3) Intermediate->Oxidation Product This compound Oxidation->Product

Figure 2: Two-step synthesis of this compound via a nitrosophenol intermediate.

Experimental Protocol for an Isomeric Compound: Synthesis of 2-Fluoro-4-nitrophenol

The following protocol for the synthesis of 2-fluoro-4-nitrophenol demonstrates the nitrosation-oxidation strategy and highlights its potential for high yield and purity.

Step 1: Nitrosation

  • In a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, add 500 mL of 15% hydrochloric acid and cool to 0°C.

  • Simultaneously add a solution of 1 mole of 35% sodium nitrite and 0.67 moles of 2-fluorophenol.

  • Maintain the reaction at 0°C to generate 2-fluoro-4-nitrosophenol.

Step 2: Oxidation

  • Transfer the filter cake from the nitrosation step to a three-necked flask.

  • Add 1.2 moles of 30% dilute nitric acid at approximately 5°C.

  • Mix well and gradually heat to 40°C, holding for 1 hour.

  • Cool the mixture and filter to obtain the crude product.

  • Recrystallize from ethanol to yield pure 2-fluoro-4-nitrophenol.

Quantitative Data for the Nitrosation-Oxidation of an Isomer

This table presents the data for the synthesis of 2-fluoro-4-nitrophenol, showcasing the high efficiency of this two-step method.

ParameterValue
Starting Material2-Fluorophenol (0.67 mol)
Nitrosating AgentNaNO₂ (1 mol) in 15% HCl
Oxidation Agent30% HNO₃ (1.2 mol)
Reaction Temperature0°C (Nitrosation), 5-40°C (Oxidation)
Reaction Time1 hour (Oxidation)
Yield ~90%
Purity >99.5% (after recrystallization)
Purification MethodRecrystallization from ethanol

Catalytic Nitration of 4-Fluorophenol

Recent literature suggests the use of catalytic systems to improve the regioselectivity of the nitration of phenols. One such system involves the use of iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt for the nitration of 4-fluorophenol to produce this compound[2]. While detailed experimental protocols for this specific method are not widely available in the public domain, this approach represents a promising area for further research and process development, potentially offering a milder and more selective alternative to traditional mixed-acid nitration.

Conclusion

The synthesis of this compound can be effectively achieved through direct nitration of 4-fluorophenol, with careful control of reaction conditions to manage isomer formation. The detailed protocol for the analogous nitration of 2-bromo-4-fluorophenol provides a strong starting point for process development. Furthermore, the two-step nitrosation-oxidation pathway, as demonstrated for the synthesis of an isomeric compound, presents a highly efficient alternative that can lead to excellent yields and purity. The exploration of novel catalytic systems may offer future improvements in the regioselectivity and sustainability of this compound synthesis. This guide provides the foundational knowledge and detailed methodologies necessary for researchers and professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Core Chemical Reactions of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro group, and a fluorine atom on an aromatic ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while the phenolic hydroxyl and nitro moieties provide sites for etherification and reduction, respectively. This guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Chemical Reactions

The primary reactive sites of this compound are the phenolic hydroxyl group, the nitro group, and the fluorine atom. This allows for three main classes of reactions:

  • Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-fluoro-2-aminophenol, a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho- and para-directing nitro group, can be displaced by a variety of nucleophiles, such as amines and thiols.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of this compound, this reaction involves the O-alkylation of the phenolic hydroxyl group. The reaction proceeds in two steps: deprotonation of the phenol to form a more nucleophilic phenoxide, followed by a nucleophilic attack on an alkyl halide.

dot graph WilliamsonEtherSynthesis { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

reactant1 [label="this compound"]; base [label="Base (e.g., K2CO3, NaH)", shape=ellipse, fillcolor="#FFFFFF"]; phenoxide [label="Phenoxide Intermediate"]; reactant2 [label="Alkyl Halide (R-X)"]; product [label="4-Fluoro-2-alkoxy-1-nitrobenzene"]; byproduct [label="Salt (e.g., KX, NaX) + H2O/H2"];

reactant1 -> phenoxide [label="Deprotonation"]; phenoxide -> product [label="SN2 Attack"]; reactant2 -> product; base -> phenoxide; } caption { label = "Williamson Ether Synthesis of this compound."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Synthesis of 4-Fluoro-2-ethoxy-1-nitrobenzene

This protocol describes the O-ethylation of this compound using ethyl bromide under basic conditions.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Bromide (EtBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-ethoxy-1-nitrobenzene.

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound157.100.011.01.57 g
Potassium Carbonate138.210.0151.52.07 g
Ethyl Bromide108.970.0121.20.88 mL
DMF---20 mL
Product Yield (%) Melting Point (°C)
4-Fluoro-2-ethoxy-1-nitrobenzene~85-95%Not specified

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a crucial transformation for the synthesis of various pharmaceutical and agrochemical compounds. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of reducing agent can be critical to avoid the reduction of other functional groups.

dot graph NitroReduction { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

reactant [label="this compound"]; reagent [label="Reducing Agent\n(e.g., SnCl2/HCl, H2/Pd/C, Fe/AcOH)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4-Fluoro-2-aminophenol"];

reactant -> product; reagent -> product; } caption { label = "Reduction of the nitro group in this compound."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This method is often preferred for its chemoselectivity, as it typically does not affect other reducible functional groups that might be present.

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of Tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-fluoro-2-aminophenol can be further purified by recrystallization or column chromatography.

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound157.100.011.01.57 g
Tin(II) Chloride Dihydrate225.630.044.09.03 g
Ethanol---30 mL
Concentrated HCl---10 mL
Product Yield (%) Melting Point (°C)
4-Fluoro-2-aminophenol~70-90%Not specified

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the nitro group, particularly from the ortho and para positions. This allows for the displacement of the fluoride ion by a variety of nucleophiles.

Reaction with Amines

dot graph SNAr_Amines { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

reactant1 [label="this compound"]; reactant2 [label="Amine (R2NH)\n(e.g., Piperidine, Morpholine)"]; product [label="N-Substituted-4-amino-2-nitrophenol"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF"];

reactant1 -> product; reactant2 -> product; base -> product; } caption { label = "SNAr reaction of this compound with amines."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reaction with Piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 80-100°C and stir for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound157.100.011.01.57 g
Piperidine85.150.0121.21.02 g
Potassium Carbonate138.210.022.02.76 g
DMSO---20 mL
Product Yield (%) Melting Point (°C)
4-(Piperidin-1-yl)-2-nitrophenol~80-95%Not specified

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Reaction with Thiols

dot graph SNAr_Thiols { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05"];

reactant1 [label="this compound"]; reactant2 [label="Thiol (R-SH)"]; product [label="4-(Alkyl/Arylthio)-2-nitrophenol"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF"];

reactant1 -> product; reactant2 -> product; base -> product; } caption { label = "SNAr reaction of this compound with thiols."; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocol: Reaction with Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.

  • Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford 4-(phenylthio)-2-nitrophenol.

Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
This compound157.100.011.01.57 g
Thiophenol110.180.0111.11.21 g
Potassium Carbonate138.210.0151.52.07 g
DMF---25 mL
Product Yield (%) Melting Point (°C)
4-(Phenylthio)-2-nitrophenol~80-90%Not specified

Note: The yield is an approximation based on similar reactions and may vary depending on experimental conditions.

Conclusion

This compound is a key building block that offers multiple avenues for chemical modification. The three primary reaction types—etherification, nitro group reduction, and nucleophilic aromatic substitution—provide a powerful toolkit for the synthesis of a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. The provided reaction schemes and experimental workflows offer a clear and concise overview of the synthetic possibilities, enabling efficient planning and execution of chemical syntheses involving this versatile intermediate.

The Synthetic Versatility of 4-Fluoro-2-nitrophenol: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-nitrophenol is a valuable and versatile building block in modern organic chemistry. Its unique electronic and structural features, arising from the interplay of the hydroxyl, nitro, and fluoro substituents on the aromatic ring, make it a highly reactive and tunable substrate for a variety of chemical transformations. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group. The phenolic hydroxyl group can be readily derivatized, and the nitro group can be reduced to an amine, opening up further avenues for molecular elaboration.

This technical guide provides an in-depth overview of the general applications of this compound in organic synthesis, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science. We present key reaction types, quantitative data in tabular format for easy comparison, detailed experimental protocols for seminal transformations, and visualizations of reaction pathways and workflows.

Core Applications and Reaction Modalities

The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution (SNAr) at the C-4 position, derivatization of the phenolic hydroxyl group (e.g., Williamson ether synthesis), and reduction of the nitro group to an amine. These reactions can be employed in a modular fashion to construct complex molecular architectures, making this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, phenoxides, and thiolates.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with a variety of alkyl halides or other electrophiles to form the corresponding ether derivatives. This reaction, a classic Williamson ether synthesis, is a straightforward and high-yielding method for introducing diverse side chains.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group under various conditions, most commonly through catalytic hydrogenation. This transformation yields 2-amino-5-fluorophenol, a valuable intermediate that can undergo a host of further reactions, such as diazotization, acylation, and cyclization, to generate a wide array of heterocyclic compounds.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions involving fluoronitrophenol derivatives. While specific data for this compound is not always available in the literature, the provided data for closely related analogues offers valuable insights into expected yields and optimal reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileElectrophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Piperidine4-Ethoxy-2-fluoro-1-nitrobenzenePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
Morpholine4-Ethoxy-2-fluoro-1-nitrobenzeneMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
Aniline4-Ethoxy-2-fluoro-1-nitrobenzeneAniline (1.5 eq.), NaH (1.5 eq.)THF246085
4-Methoxyphenol4-Ethoxy-2-fluoro-1-nitrobenzene4-Methoxyphenol (1.2 eq.), K₂CO₃ (2.0 eq.)Acetonitrile16Reflux88

Data for 4-ethoxy-2-fluoro-1-nitrobenzene is presented as a close analogue to this compound to illustrate typical SNAr conditions and yields.

Table 2: Williamson Ether Synthesis

Alkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
Methyl IodideK₂CO₃Acetone8Reflux>95
Ethyl BromideNaHDMF6Room Temp>90
Benzyl ChlorideCs₂CO₃Acetonitrile1260>90

Yields are generalized based on standard Williamson ether synthesis protocols for phenolic substrates.

Table 3: Catalytic Reduction of Nitroarenes

SubstrateCatalystReducing AgentSolventTime (h)Temp (°C)Yield (%)
4-NitrophenolPd/C (10 mol%)H₂ (1 atm)Ethanol2Room Temp>99
2,4-DinitrophenolNa₂S·9H₂O-Water185~90
4-NitrophenolCuFe₅O₈NaBH₄Water<0.15Room Temp~100

Data for related nitrophenols is provided to demonstrate common reduction methodologies and their efficiencies.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These protocols are based on established methodologies and may require optimization for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL). To this solution, add the desired amine (1.2 mmol, 1.2 eq.) followed by potassium carbonate (2.0 mmol, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 4-Fluoro-2-nitro-1-methoxybenzene
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in acetone (10 mL).

  • Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 eq.) and methyl iodide (1.2 mmol, 1.2 eq.).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove any unreacted starting material, followed by a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Catalytic Reduction to 5-Fluoro-2-aminophenol
  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 mmol, 1.0 eq.) and ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%).

  • Reaction Conditions: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Visualizing Synthetic Workflows

The following diagram illustrates a typical multi-step synthetic workflow starting from this compound, showcasing its utility in building molecular complexity.

Synthetic_Workflow start This compound

This compound is a powerful and versatile intermediate in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution, ether synthesis, and nitro group reduction allows for the efficient construction of a diverse range of complex molecules. The methodologies and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The strategic use of this compound will undoubtedly continue to contribute to advancements in these critical fields.

Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-Fluoro-2-nitrophenol. It includes detailed experimental protocols for the determination of these physical properties and a representative workflow for its synthesis, visualized to aid in laboratory applications.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes the reported values for this compound.

Physical PropertyValue
Melting Point 71.5-77.5 °C
Boiling Point 234.1 °C (at 760 mmHg)

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. Below are detailed, standard laboratory procedures for these measurements.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature at which a small, powdered sample of the substance transitions from a solid to a liquid state within a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1] If necessary, grind the crystalline solid using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.[2]

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[2] The packed sample height should be approximately 2-3 mm.[2]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[2]

    • If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted. The melting point is reported as this range.

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample to ensure accuracy.

Boiling Point Determination (Distillation Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A simple distillation setup is a common method for this measurement.[3][4]

Apparatus:

  • Round-bottom flask

  • Distillation head (still head)

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Assembly: Assemble a simple distillation apparatus. Place 5-10 mL of this compound into the round-bottom flask along with a few boiling chips or a stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Begin heating the flask gently. The liquid will start to boil, and its vapor will rise into the distillation head.

  • Equilibrium and Measurement: As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[5]

  • Recording Data: Record the stable temperature reading as the boiling point. Also, record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Synthesis Workflow

This compound can be synthesized via the nitration of 4-fluorophenol. The following diagram illustrates a logical workflow for this chemical transformation.

SynthesisWorkflow Start Start Reactant 4-Fluorophenol in Solvent Start->Reactant Prepare Reaction Nitration Reaction (Controlled Temperature) Reactant->Reaction NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Reaction Add Slowly Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Transfer Extraction Product Extraction (Organic Solvent) Quench->Extraction Separate Purification Purification (e.g., Recrystallization) Extraction->Purification Isolate Crude Product This compound Purification->Product Isolate Pure

Caption: Synthesis workflow for this compound.

References

Material Safety Data Sheet (MSDS) for 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This document provides a comprehensive technical overview of the safety, handling, and hazardous properties of 4-Fluoro-2-nitrophenol (CAS No: 394-33-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, emphasizing safe laboratory practices and emergency preparedness.

Chemical Identification

  • Product Name: this compound[1][2]

  • CAS Number: 394-33-2[1][2]

  • Synonyms: 2-Nitro-4-fluorophenol, 5-Fluoro-2-hydroxynitrobenzene[3]

  • Molecular Formula: C₆H₄FNO₃[1][4][5][6]

  • Molecular Weight: 157.10 g/mol [2][6]

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are related to its toxicity upon ingestion, inhalation, and skin contact, as well as its potential to cause irritation.

GHS Classification: [2][7]

  • Acute Toxicity, Oral (Category 4)[2][7]

  • Acute Toxicity, Dermal (Category 4)[2][7]

  • Acute Toxicity, Inhalation (Category 4)[2][7]

  • Skin Irritation (Category 2)[2][7]

  • Eye Irritation (Category 2)[2][7]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[2][7]

Signal Word: Warning[2][7]

Hazard Statements: [2][7]

  • H302: Harmful if swallowed.[2][7]

  • H312: Harmful in contact with skin.[2][7]

  • H332: Harmful if inhaled.[2][7]

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Solid[3]
Melting Point 75-77 °C (lit.)[1][2][4]
Boiling Point 234.1 ± 20.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 95.4 ± 21.8 °C[1]
Vapour Pressure 0.0 ± 0.5 mmHg at 25 °C[1]
LogP 1.90[1]

First-Aid Measures

Immediate medical attention is required in case of exposure. The following protocols are recommended.

Experimental Protocol: First-Aid Response

  • General Advice: Show the safety data sheet to the attending physician. If symptoms persist, call a physician.[8][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.[7][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][10]

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure to this compound inhalation Inhalation: Move to fresh air. Provide oxygen or artificial respiration. start->inhalation skin Skin Contact: Remove contaminated clothing. Wash with soap and water. start->skin eye Eye Contact: Rinse with water for 15+ mins. Remove contact lenses. start->eye ingestion Ingestion: Do NOT induce vomiting. Rinse mouth, drink water. start->ingestion medical Seek Immediate Medical Attention Show SDS to Doctor inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First-aid workflow following exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

  • Specific Hazards: Combustible material. Fine dust dispersed in air may ignite. Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[11][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[7][8]

Accidental Release Measures

Proper protocols must be followed to contain and clean up spills to prevent environmental contamination and personnel exposure.

Experimental Protocol: Spill Containment and Cleanup

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and do not breathe dust, vapors, mist, or gas. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.[7][8][12]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system.[12]

  • Containment and Cleanup: Use spark-proof tools and explosion-proof equipment. Sweep up the material and shovel it into suitable, closed containers for disposal. Avoid raising dust.[7][8] After material pickup is complete, wash the spill site.

SpillCleanupWorkflow start Spill Detected precautions 1. Personal & Environmental Precautions - Ensure ventilation - Wear full PPE - Prevent entry into drains start->precautions contain 2. Containment & Cleanup - Use spark-proof tools - Sweep/shovel into container - Avoid generating dust precautions->contain disposal 3. Disposal - Label container - Dispose of according to regulations contain->disposal decontaminate 4. Decontaminate Area - Clean spill site disposal->decontaminate end Cleanup Complete decontaminate->end

Caption: Workflow for accidental release and cleanup.

Handling and Storage

  • Safe Handling: Handle in a well-ventilated place or under a chemical fume hood.[7][12] Wear suitable protective clothing. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][12] Store locked up.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial to minimize exposure.

  • Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P2 (EN 143).[2][7]

PPE_Diagram cluster_ppe Required Personal Protective Equipment (PPE) cluster_user User Handling Chemical lab_coat Protective Clothing gloves Gloves (Chemical Resistant) goggles Safety Goggles (Side Shields) respirator Respirator (If dust is generated) user Researcher/ Scientist user->lab_coat Body Protection user->gloves Hand Protection user->goggles Eye/Face Protection user->respirator Respiratory Protection

Caption: Personal Protective Equipment (PPE) requirements.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Heat, formation of dust.[8][12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][11]

Toxicological Information

This substance is considered harmful through multiple routes of exposure.

  • Acute Toxicity:

    • Harmful if swallowed (Acute Tox. 4).[2][7]

    • Harmful in contact with skin (Acute Tox. 4).[2][7]

    • Harmful if inhaled (Acute Tox. 4).[2][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][7] Prolonged or repeated exposure may cause injury.[13]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][7] It is considered a strong eye irritant.[13]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][7][10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. The respiratory system is a target organ.[2][7]

References

A Technical Guide to 4-Fluoro-2-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Relevance

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrophenol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial suppliers, typical availability, and pricing, alongside a detailed experimental protocol for its synthesis. Furthermore, it explores the potential biological relevance of this compound by examining the inhibitory effects of a closely related derivative on cellular signaling pathways, offering insights into its potential applications in therapeutic research.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers, catering to various research and development needs. The availability, purity, and pricing can vary between suppliers, and it is advisable to contact them directly for the most current information. Below is a summary of representative suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)Availability/Lead Time
Thermo Scientific Chemicals This compound, 98+%394-33-2≥98.0% (GC)25 g-Contact Customer Service
TCI America (via Fisher Scientific) This compound 98.0+%394-33-2≥98.0% (GC)5 g, 25 g$42.75 (5 g)Check website
Santa Cruz Biotechnology This compound394-33-2---Inquire
Oakwood Chemical This compound394-33-299%1 g, 5 g, 25 g, 100 g$10.00 (1g), $11.00 (5g), $16.00 (25g), $55.00 (100g)Inquire for stock status
Sigma-Aldrich This compound, 99%394-33-299%--Discontinued

Note: Prices and availability are subject to change. It is recommended to verify the information with the respective suppliers.

Physicochemical Properties

PropertyValue
CAS Number 394-33-2[1]
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.10 g/mol [1]
Appearance Yellow to light brown crystalline powder[2]
Melting Point 75-77 °C (lit.)[3]
Solubility Soluble in organic solvents like methanol and ethanol; slightly soluble in water.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on established methods for the nitration of fluorophenols.

Materials:

  • 4-Fluorophenol

  • Nitric acid (90%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Methylcyclohexane

  • Ice-salt bath

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flask suitable for the reaction scale, dissolve 4-fluorophenol in dichloromethane. Cool the solution to -10 °C using an ice-salt bath.

  • Nitration: Slowly add 90% nitric acid to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature at approximately -5 °C. The addition process should take about one hour.

  • Reaction Monitoring: After the complete addition of nitric acid, continue to stir the reaction mixture at 0 °C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, collect the precipitate by filtration and wash it several times with cold dichloromethane.

  • Purification: Dissolve the collected solid in a suitable solvent such as ether. Wash the solution with water and then dry it over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product.

  • Recrystallization: For further purification, recrystallize the solid product from methylcyclohexane to yield pale yellow crystals of this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Potential Biological Relevance and Signaling Pathway Interactions

While direct studies on the biological activity of this compound are limited in publicly accessible literature, research on a derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), provides valuable insights into its potential therapeutic applications. A study has shown that FPP can suppress Toll-like receptor (TLR) signaling pathways.[4] TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

The study demonstrated that FPP inhibited the activation of key downstream signaling molecules, including nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are induced by TLR agonists.[4] This suggests that compounds with the 4-fluoro-2-nitrophenyl scaffold may have anti-inflammatory properties by modulating TLR-mediated immune responses.

Below is a diagram illustrating the general Toll-like receptor signaling pathway and the putative point of inhibition by a this compound derivative.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / Endosome cluster_intracellular Intracellular Signaling cluster_downstream cluster_nucleus Nucleus PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 Activation TRIF->IRF3 IKK_complex IKK complex TRAF6->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes IFN_Genes Type I IFN Gene Expression IRF3->IFN_Genes FPP_derivative This compound Derivative (e.g., FPP) [Inhibition] FPP_derivative->MyD88 FPP_derivative->TRIF

Toll-like Receptor Signaling Pathway and Putative Inhibition

This workflow illustrates the general mechanism of TLR signaling, from the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to the activation of downstream transcription factors that drive inflammatory and antiviral responses. The diagram indicates that a derivative of this compound has been shown to inhibit the signaling cascade at the level of the adaptor proteins MyD88 and TRIF.

Conclusion

This compound is a readily available chemical intermediate with significant potential in drug discovery and development. Its utility as a building block in organic synthesis is well-established. The emerging, albeit indirect, evidence of its scaffold's involvement in modulating key inflammatory pathways, such as the Toll-like receptor signaling cascade, suggests a promising avenue for future research into novel therapeutic agents. This guide provides a foundational resource for scientists and researchers to procure, synthesize, and explore the biological activities of this versatile compound.

References

Biodehalogenation Pathways for Fluorinated Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are a class of chemical compounds integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often enhance metabolic stability and binding affinity. However, this stability also contributes to their persistence in the environment, posing potential toxicological risks. Biodehalogenation, the microbial enzymatic cleavage of the carbon-fluorine bond, represents a key process in the detoxification and mineralization of these compounds. This guide provides an in-depth technical overview of the known microbial degradation pathways of fluorinated aniline derivatives, focusing on the enzymatic mechanisms, quantitative data, and experimental methodologies.

Core Biodehalogenation Pathways

The microbial degradation of fluorinated anilines is typically initiated by an oxidative attack on the aromatic ring, catalyzed by monooxygenases or dioxygenases. This initial step can lead to either direct defluorination or the formation of fluorinated intermediates, which are then channeled into central metabolic pathways. The two primary routes for the ring cleavage of these intermediates are the ortho- and meta-cleavage pathways.

Initial Oxygenation and Defluorination

The first crucial step in the aerobic degradation of many fluorinated anilines is the enzymatic incorporation of one or two oxygen atoms into the aromatic ring.

  • Aniline Dioxygenase: This multi-component enzyme system catalyzes the dihydroxylation of the aniline ring to form a catechol derivative. In the case of fluoroanilines, this can result in the formation of a fluorocatechol. For instance, 3-fluoroaniline can be converted to 4-fluorocatechol by a dioxygenase.[1] Aniline dioxygenase typically consists of a reductase, a ferredoxin, and a terminal oxygenase component, the latter of which determines substrate specificity.[2]

  • Monooxygenase: In some pathways, a monooxygenase can catalyze the hydroxylation of the aromatic ring. This can lead to the direct elimination of the fluorine substituent. For example, the degradation of 2-fluoroaniline is proposed to involve a monooxygenase that facilitates simultaneous hydroxylation and dehalogenation.[1] Similarly, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 is initiated by a monooxygenase that converts it to 3-aminophenol, with subsequent conversion to resorcinol.[3][4]

Ring Cleavage Pathways

Once a fluorocatechol intermediate is formed, the aromatic ring is cleaved by dioxygenases. The position of the cleavage determines whether the degradation proceeds via the ortho- or meta-cleavage pathway.

  • ortho-Cleavage Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons of the catechol ring, forming a cis,cis-muconic acid derivative. For example, 4-fluorocatechol is cleaved to form 3-fluoro-cis,cis-muconate.[1] This is then converted to maleylacetate with the concomitant removal of the fluorine atom, often via a lactone intermediate like 4-fluoromuconolactone.[5] The subsequent steps involve enzymes such as muconate cycloisomerase and dienelactone hydrolase to convert the intermediates into compounds that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

  • meta-Cleavage Pathway: This pathway is initiated by catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to one of the hydroxyl groups. This results in the formation of a hydroxymuconic semialdehyde. The degradation of 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline by mixed bacterial cultures has been shown to involve a meta-cleavage pathway.[6] However, the meta-cleavage of some halogenated catechols can lead to the formation of reactive acylhalides, which can cause suicide inactivation of the catechol 2,3-dioxygenase.[7]

Quantitative Data on Fluoroaniline Biodegradation

The efficiency of biodehalogenation can be quantified by measuring degradation rates, defluorination percentages, and the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data from various studies.

Fluoroaniline DerivativeMicrobial SystemDegradation Efficiency/RateDefluorination Rate (%)Reference(s)
2-Fluoroaniline (2-FA)Acclimated mixed culture100% removal of 25 mg/L87.0[1]
Max. specific degradation rate: (21.23 ± 0.91) mg FA/(g VSS·h)[1]
3-Fluoroaniline (3-FA)Acclimated mixed culture95.3% removal of 25 mg/L89.3[1]
Max. specific degradation rate: (11.75 ± 0.99) mg FA/(g VSS·h)[1]
Rhizobium sp. JF-3Max. degradation rate: 67.66 mg/(g dry cell·h) for 100-700 mg/LNot specified[3][4]
4-Fluoroaniline (4-FA)Acclimated mixed cultureComplete degradation of 100-200 mg/LNot specified[6]
Max. specific degradation rate: (22.48 ± 0.55) mg FA/(g VSS·h)[6]
2,4-Difluoroaniline (2,4-DFA)Acclimated mixed cultureComplete degradation of 100-200 mg/LNot specified[6]
Max. specific degradation rate: (15.27 ± 2.04) mg FA/(g VSS·h)[6]
Inoculum from fluoridated hydrocarbon wastewater treatmentDegradation rate constant: 0.519 h⁻¹Not specified[8]
3,4-Difluoroaniline (3,4-DFA)Pseudomonas fluorescens 26-KComplete degradation of 90 mg/L in 15 daysIntensive defluorination[5]
2,3,4-Trifluoroaniline (2,3,4-TFA)Acclimated mixed cultureComplete degradation of 100-200 mg/LNot specified[6]
Max. specific degradation rate: (8.84 ± 0.93) mg FA/(g VSS·h)[6]
EnzymeSubstrateKm (µM)Vmax or Relative ActivitySource OrganismReference(s)
Catechol 1,2-DioxygenaseCatechol-0.96 U/mgRhizobiales sp. strain F11[9]
3-Fluorocatechol-0.009 U/mg (also acts as an inhibitor)Rhizobiales sp. strain F11[9]
Catechol35.7616.67 µM/minPseudomonas chlororaphis strain UFB2[10]
Catechol 2,3-DioxygenaseCatechol22.0100%Pseudomonas putida[11][12]
3-Methylcatechol10.6Not ReportedPseudomonas putida[11][12]
4-FluorocatecholNot ReportedSubstratePseudomonas putida[11][12]
3-Chlorocatechol-Not a substrate (Inhibitor, Ki = 0.14 µM)Pseudomonas putida[11][12]
Catechol42.70329.96 mUPlanococcus sp. strain S5[13]
4-Chlorocatechol-203.80%Planococcus sp. strain S5[13]

Visualizing the Pathways and Workflows

To better understand the complex processes involved in fluoroaniline biodehalogenation, the following diagrams illustrate key pathways and experimental workflows.

Biodehalogenation_Overview cluster_pathways Core Degradation Pathways Fluoroaniline Fluoroaniline Fluorocatechol Fluorocatechol Fluoroaniline->Fluorocatechol  Aniline Dioxygenase / Monooxygenase RingCleavageProduct Ring Cleavage Product Fluorocatechol->RingCleavageProduct  Catechol 1,2- or 2,3-Dioxygenase TCA_Cycle TCA Cycle Intermediates RingCleavageProduct->TCA_Cycle  Further Metabolism

General overview of fluoroaniline biodehalogenation.

Ortho_Cleavage_Pathway 4-Fluorocatechol 4-Fluorocatechol 3-Fluoro-cis,cis-muconate 3-Fluoro-cis,cis-muconate 4-Fluorocatechol->3-Fluoro-cis,cis-muconate Catechol 1,2-Dioxygenase 4-Fluoromuconolactone 4-Fluoromuconolactone 3-Fluoro-cis,cis-muconate->4-Fluoromuconolactone Muconate Cycloisomerase Maleylacetate Maleylacetate 4-Fluoromuconolactone->Maleylacetate Hydrolase (-HF) TCA Cycle TCA Cycle Maleylacetate->TCA Cycle Maleylacetate Reductase

Ortho-cleavage pathway for 4-fluorocatechol.

Experimental_Workflow Enrichment Enrichment Culture Isolation Isolation of Pure Strain Enrichment->Isolation RestingCellAssay Resting Cell Assay Isolation->RestingCellAssay EnzymeAssay Enzyme Assay Isolation->EnzymeAssay MetaboliteAnalysis Metabolite Analysis (HPLC, GC-MS) RestingCellAssay->MetaboliteAnalysis EnzymeAssay->MetaboliteAnalysis PathwayElucidation Pathway Elucidation MetaboliteAnalysis->PathwayElucidation

Typical experimental workflow for studying biodegradation.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of biodehalogenation pathways. Below are generalized protocols for key experiments, which should be optimized for specific microbial strains and fluoroaniline derivatives.

Microbial Enrichment and Isolation

Objective: To isolate microorganisms capable of degrading a specific fluorinated aniline.

Materials:

  • Mineral Salts Medium (MSM) with the target fluoroaniline as the sole carbon and nitrogen source.

  • Environmental sample (e.g., soil, activated sludge from a relevant industrial site).

  • Shaker incubator.

  • Agar plates with MSM and the target fluoroaniline.

Protocol:

  • Inoculate 100 mL of MSM containing the target fluoroaniline (e.g., 50-100 mg/L) with 1 g of the environmental sample.

  • Incubate at a suitable temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Periodically (e.g., every 1-2 weeks), transfer an aliquot (e.g., 10% v/v) of the culture to fresh MSM with the same concentration of the fluoroaniline.

  • Monitor for growth (e.g., by measuring optical density at 600 nm) and degradation of the fluoroaniline (e.g., by HPLC).

  • Once a stable, degrading enrichment culture is established, perform serial dilutions and plate on MSM agar plates containing the fluoroaniline to isolate individual colonies.

  • Pick single colonies and screen them for degradation activity in liquid culture.

Resting Cell Assay

Objective: To determine the degradation kinetics of a fluoroaniline derivative by a pure microbial culture.

Materials:

  • Pure culture of the degrading microorganism.

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • Stock solution of the target fluoroaniline.

  • Centrifuge.

  • Shaker incubator.

Protocol:

  • Grow the microbial culture in a suitable medium to the mid- to late-exponential phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with phosphate buffer.

  • Resuspend the cells in fresh phosphate buffer to a desired optical density (e.g., OD₆₀₀ of 1.0-2.0).

  • Initiate the degradation experiment by adding the fluoroaniline to the cell suspension at a specific concentration.

  • Incubate the suspension under controlled conditions (e.g., 30°C, 150 rpm).

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge the aliquots to remove the cells and analyze the supernatant for the concentration of the fluoroaniline and potential metabolites using HPLC or GC-MS.

Enzyme Assays

Objective: To measure the activity of catechol 1,2-dioxygenase.

Protocol:

  • Prepare a cell-free extract from the induced microbial culture by methods such as sonication or French press, followed by centrifugation to remove cell debris.

  • The assay mixture should contain a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the cell-free extract, and the substrate (catechol or a fluorinated catechol).

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of cis,cis-muconic acid (or its fluorinated derivative) by measuring the increase in absorbance at 260 nm in a spectrophotometer.[9]

  • Calculate the enzyme activity based on the molar extinction coefficient of the product.

Objective: To measure the activity of catechol 2,3-dioxygenase.

Protocol:

  • Prepare a cell-free extract as described above.

  • The assay mixture contains a suitable buffer, the cell-free extract, and the substrate.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the yellow ring-cleavage product (a 2-hydroxy-muconic semialdehyde derivative) by measuring the increase in absorbance at a specific wavelength (e.g., around 375-380 nm).[11]

  • Calculate the enzyme activity using the molar extinction coefficient of the product.

Metabolite Analysis by GC-MS

Objective: To identify and quantify volatile metabolites of fluoroaniline degradation.

Protocol:

  • Extract the metabolites from the culture supernatant or resting cell assay supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent and derivatize the residue to increase volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

  • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[4][5]

  • Use an appropriate temperature program for the GC oven to separate the compounds.

  • Identify the metabolites by comparing their mass spectra with those in a library (e.g., NIST) and with authentic standards if available.

Regulatory Mechanisms

The expression of genes encoding the enzymes for aromatic compound degradation is often tightly regulated to ensure that they are only produced when the substrate is present. A common family of transcriptional regulators involved in these pathways is the LysR-type transcriptional regulators (LTTRs).[4][15] These proteins typically bind to the promoter region of the catabolic operons and can act as both activators (in the presence of an inducer, often an intermediate of the pathway) and repressors (in the absence of an inducer).[1][16] The specific regulatory networks controlling fluoroaniline degradation are still an active area of research, but it is likely that they share similarities with the well-characterized regulatory systems for aniline and other aromatic compounds.

Conclusion

The biodehalogenation of fluorinated aniline derivatives is a complex process involving a variety of microbial species and enzymatic pathways. While significant progress has been made in identifying the initial steps of degradation and the key enzymes involved, further research is needed to fully elucidate the complete metabolic pathways, the detailed enzymatic mechanisms for C-F bond cleavage, and the regulatory networks that control these processes. A deeper understanding of these fundamental aspects will be crucial for the development of effective bioremediation strategies for these persistent environmental contaminants and for informing the design of more biodegradable fluorinated molecules in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Synthesis of 4-Fluoro-2-nitrophenol from 4-Fluorophenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-fluoro-2-nitrophenol, a valuable intermediate in the pharmaceutical and chemical industries. The protocol details the direct nitration of 4-fluorophenol, a common method for introducing a nitro group onto the aromatic ring. While effective, this method may produce isomeric byproducts, and thus careful control of reaction conditions and purification are crucial for obtaining the desired product in high purity.

Overview

The synthesis of this compound from 4-fluorophenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. As the para position is already occupied by a fluorine atom, the nitration primarily occurs at the ortho position, yielding this compound. A potential byproduct is 4-fluoro-2,6-dinitrophenol, the formation of which can be minimized by controlling the reaction temperature and the stoichiometry of the nitrating agent.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and the final product.

ParameterValueReference
Reactant
4-Fluorophenol Molecular Weight112.10 g/mol N/A
Product
This compound Molecular Weight157.10 g/mol [1][2]
Melting Point71.5-77.5 °C[3]
AppearanceYellow crystals or powder[3]
Purity (Assay by GC)≥98.0%[3]
Reaction Conditions & Yield
Typical SolventDichloromethane, Chloroform[4][5]
Nitrating AgentNitric Acid / Sulfuric Acid[5][6]
Reaction Temperature-10 to 20 °C[4][5]
Reported Yield~30% (by analogy to similar reactions)[7][8]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of fluorinated phenols.[4]

Materials:

  • 4-Fluorophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluorophenol (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to between -10 °C and 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-fluorophenol over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a yellow solid.

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound A Dissolve 4-Fluorophenol in Dichloromethane B Cool to 0°C A->B D Slowly Add Nitrating Mixture (Maintain T < 5°C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir at 0°C for 1h D->E F Quench with Ice Water E->F G Separate Organic Layer F->G H Wash with NaHCO₃ Solution G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography or Recrystallization J->K L This compound (Final Product) K->L

Caption: Synthesis workflow for this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Nitration_Mechanism Mechanism of Nitration of 4-Fluorophenol cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O 4FP 4-Fluorophenol SigmaComplex Sigma Complex (Resonance Stabilized) 4FP->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ H+ H⁺ H2SO4_regen H₂SO₄ (regenerated) H+->H2SO4_regen + HSO₄⁻

Caption: Reaction mechanism for the nitration of 4-fluorophenol.

References

Application Notes and Protocols for the Utilization of 4-Fluoro-2-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol is a versatile aromatic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a fluorine atom—provide multiple reaction sites for the construction of complex molecular architectures. The presence of the nitro and fluoro substituents activates the benzene ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group allows for etherification. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

These properties make this compound a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in targeted cancer therapies. This document provides detailed application notes and experimental protocols for key chemical transformations involving this compound, including its conversion to important pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of substituted anilines and phenols that are integral to the structure of several tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted drugs that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, TKIs can effectively halt cancer progression. Notable examples of APIs whose synthesis can involve intermediates derived from this compound include:

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and human epidermal growth factor receptor 2 (HER2).

The synthetic strategies for these molecules often involve the preparation of a substituted aniline, which is then coupled with a quinazoline core. This compound is an ideal precursor for such substituted anilines.

Core Synthetic Transformations and Protocols

The utility of this compound in pharmaceutical synthesis is primarily centered around three key chemical transformations:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of a side chain at the phenolic hydroxyl group.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom by a nucleophile.

The following sections provide detailed protocols for these essential reactions.

O-Alkylation of this compound via Williamson Ether Synthesis

This protocol describes the etherification of the hydroxyl group of this compound, a common step in the synthesis of more complex intermediates.

Experimental Protocol:

Objective: To synthesize a 1-alkoxy-4-fluoro-2-nitrobenzene derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., 3-chloropropanol, 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data for O-Alkylation:

Reactant (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Yield (%)
1-bromo-3-chloropropaneK₂CO₃DMF60685-95
3-morpholinopropyl chlorideNaHTHF50870-80
Benzyl bromideK₂CO₃MeCN704>90
Reduction of this compound to 2-Amino-4-fluorophenol

The reduction of the nitro group to an amine is a critical step in generating the aniline moiety required for coupling with heterocyclic cores in many kinase inhibitors.

Experimental Protocol:

Objective: To synthesize 2-Amino-4-fluorophenol.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Iron and Ammonium Chloride):

  • In a round-bottom flask, prepare a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • To the refluxing mixture, add iron powder (3.0 - 5.0 eq) portion-wise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC until the starting material has been completely consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-Amino-4-fluorophenol, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

Reducing AgentAdditiveSolventTemperature (°C)Time (h)Yield (%)
FeNH₄ClEtOH/H₂OReflux285-95
SnCl₂·2H₂OHClEtOH50380-90
H₂ (gas)Pd/CMeOH254>95

Synthetic Workflow and Signaling Pathways

The following diagrams illustrate a general synthetic workflow for utilizing this compound in the synthesis of a kinase inhibitor and the signaling pathways targeted by these drugs.

G cluster_0 Synthesis of Pharmaceutical Intermediate cluster_1 API Synthesis This compound This compound Ether Intermediate Ether Intermediate This compound->Ether Intermediate O-Alkylation Amine Intermediate Amine Intermediate Ether Intermediate->Amine Intermediate Nitro Reduction Final Intermediate Final Intermediate Amine Intermediate->Final Intermediate Further Functionalization API API Final Intermediate->API Coupling Reaction Heterocyclic Core Heterocyclic Core Heterocyclic Core->API

Caption: General synthetic workflow from this compound.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes RAS RAS EGFR->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF Ligand (EGF) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates, particularly for the development of targeted kinase inhibitors. The protocols outlined in these application notes for O-alkylation and nitro group reduction provide a solid foundation for researchers and drug development professionals. These methods can be adapted and optimized for the synthesis of specific target molecules. The strategic use of this compound can significantly streamline the synthesis of complex APIs and facilitate the exploration of new chemical entities in drug discovery programs.

Application of 4-Fluoro-2-nitrophenol in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol is a versatile chemical intermediate belonging to the class of nitrophenols, which are known precursors in the synthesis of various agrochemicals. Its specific isomeric structure, featuring a fluorine atom at the 4-position and a nitro group at the 2-position of the phenol ring, offers unique reactivity and makes it a valuable building block for creating novel active ingredients in the agrochemical industry. This document provides detailed application notes and protocols for the use of this compound in the development of herbicides, with a focus on the synthesis of diphenyl ether herbicides.

The primary application of this compound in agrochemical development lies in its use as a key starting material for the synthesis of diphenyl ether herbicides. These herbicides are known to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

Application in Herbicide Synthesis: Diphenyl Ether Herbicides

This compound can be utilized in the synthesis of various herbicidal diphenyl ether derivatives. The general synthetic approach involves a Williamson ether synthesis, where the hydroxyl group of this compound reacts with a substituted phenyl halide to form the diphenyl ether linkage.

One notable example of a herbicidal compound derived from a related fluoronitrophenol is Bifenox. While the commercial synthesis of Bifenox may utilize different starting materials, a laboratory-scale synthesis can be adapted to use this compound to produce analogous compounds for research and development purposes.

Synthesis of a Bifenox Analog from this compound

This protocol describes the synthesis of a potential herbicidal diphenyl ether, methyl 5-(4-fluoro-2-nitrophenoxy)-2-nitrobenzoate, an analog of the commercial herbicide Bifenox.

Experimental Protocol: Synthesis of methyl 5-(4-fluoro-2-nitrophenoxy)-2-nitrobenzoate

Materials:

  • This compound

  • Methyl 5-chloro-2-nitrobenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and methyl 5-chloro-2-nitrobenzoate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure methyl 5-(4-fluoro-2-nitrophenoxy)-2-nitrobenzoate.

Logical Workflow for Synthesis

Synthesis_Workflow Reactants This compound + Methyl 5-chloro-2-nitrobenzoate + K2CO3 in DMF Reaction Williamson Ether Synthesis (80-90°C, 4-6h) Reactants->Reaction Workup Quenching with Ice-Water Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Methyl 5-(4-fluoro-2-nitrophenoxy)-2-nitrobenzoate Purification->Product

Caption: Workflow for the synthesis of a Bifenox analog.

Bioactivity and Data Presentation

The herbicidal efficacy of newly synthesized diphenyl ether derivatives should be evaluated through a series of bioassays. Key parameters to measure include the half-maximal inhibitory concentration (IC50) against the target enzyme (PPO) and the herbicidal activity against various weed species in greenhouse and field trials.

Table 1: Hypothetical Bioactivity Data for Methyl 5-(4-fluoro-2-nitrophenoxy)-2-nitrobenzoate

ParameterValue
PPO Inhibition (IC50)
In vitro (Spinach chloroplasts)50 nM
Herbicidal Activity (GR50)
Velvetleaf (Abutilon theophrasti)75 g/ha
Redroot Pigweed (Amaranthus retroflexus)50 g/ha
Barnyardgrass (Echinochloa crus-galli)> 500 g/ha (low activity)
Crop Selectivity
Soybean (Glycine max)Good
Corn (Zea mays)Poor

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimental testing.

Signaling Pathway and Mechanism of Action

Diphenyl ether herbicides derived from this compound are expected to share the same mechanism of action as other PPO inhibitors.

Signaling Pathway of PPO-Inhibiting Herbicides

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Herbicide Diphenyl Ether Herbicide (e.g., Bifenox analog) Herbicide->PPO Inhibition ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Accumulation->ROS Oxidation Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides.

Conclusion

This compound serves as a valuable intermediate in the synthesis of potential new herbicidal compounds, particularly within the diphenyl ether class. The protocols and information provided herein offer a foundational framework for researchers to explore the synthesis and bioactivity of novel agrochemicals derived from this versatile starting material. Further research and development are encouraged to fully elucidate the potential of this compound in creating next-generation crop protection solutions.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-nitrophenol. This compound is a valuable building block in organic synthesis due to the activating effect of the electron-withdrawing nitro group, which facilitates the displacement of the fluorine atom by various nucleophiles. The presence of the phenolic hydroxyl group adds another layer of complexity and potential for further functionalization.

The reaction proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group. Subsequently, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various experimental conditions for the nucleophilic aromatic substitution on this compound and structurally similar compounds with different nucleophiles. This data is intended to provide a comparative overview and a starting point for reaction optimization.

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Piperidine2-Fluoro-4-nitroaniline-Ethanol or DMFRoom Temp. to RefluxSeveralHigh
Various Amines2-Fluoro-5-nitrobenzene-1,4-diamineK₂CO₃ or Et₃NDMF or DMSO50 - 100-High
Various Thiols2-Fluoro-5-nitrobenzene-1,4-diamineNaHTHF or DMF0 to Room Temp.-High
Various Alcohols/Phenols2-Fluoro-5-nitrobenzene-1,4-diamineNaH or t-BuOKTHF or DMF60 - 80-High
Ethanol4-ChloronitrobenzeneKOtBuDMF0< 0.1797

Note: Data for substrates other than this compound are included to provide general guidance on reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-2-nitrophenols (Ether Synthesis)

This protocol describes a general procedure for the synthesis of 4-alkoxy-2-nitrophenols via the reaction of this compound with an alcohol in the presence of a base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and dissolve it in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-2-nitrophenol.

Protocol 2: Synthesis of 4-(Alkyl/Aryl-amino)-2-nitrophenols

This protocol provides a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF or DMSO.

  • Add the amine (1.1-1.5 equivalents) to the solution.

  • Add potassium carbonate (2.0 equivalents) or triethylamine (2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-(Alkyl/Aryl-thio)-2-nitrophenols

This protocol outlines a general procedure for the synthesis of 4-thioether-2-nitrophenols from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel.

Visualizations

Signaling Pathway: General Mechanism of SNAr

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow: General Protocol

Experimental_Workflow Start Start Setup Set up reaction under inert atmosphere Start->Setup AddReactants Dissolve this compound and add base/nucleophile Setup->AddReactants Heat Heat reaction mixture (e.g., 60-100 °C) AddReactants->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Workup Aqueous workup (Quench and Extract) Monitor->Workup Reaction Complete Dry Dry organic layer and remove solvent Workup->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure product Purify->End

Caption: A generalized experimental workflow for SNAr reactions on this compound.

Application Notes and Protocols for the Reduction of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Fluoro-2-nitrophenol to synthesize 4-Fluoro-2-aminophenol, a key intermediate in pharmaceutical and chemical synthesis. The methods described herein are based on established chemical literature and offer various options to suit different laboratory settings and substrate sensitivities.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of value-added chemicals, including pharmaceuticals, dyes, and agrochemicals. This compound is a valuable starting material, and its reduction product, 4-Fluoro-2-aminophenol, is an important intermediate. The choice of reduction method is critical to ensure high yield, purity, and compatibility with other functional groups. This document outlines three common and effective methods for this transformation: Catalytic Hydrogenation, Reduction with Metals in Acidic Media, and Reduction with Sodium Dithionite.

General Reaction Scheme

The overall transformation discussed in these protocols is the reduction of the nitro group in this compound to an amino group.

General_Reaction start This compound end 4-Fluoro-2-aminophenol start->end [Reducing Agent]

Caption: General reaction scheme for the reduction of this compound.

Methods for Reduction

Several methods are available for the reduction of aromatic nitro groups.[1][2][3] The selection of a specific method depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., temperature, pressure), and scale of the synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple product isolation.[4] Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[4] For substrates containing halogens, Raney Nickel can be a preferred catalyst to minimize the risk of dehalogenation.[4]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10% by weight of the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The concentration of the substrate is typically in the range of 5-15% (w/v).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 30-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: The solvent from the filtrate is removed under reduced pressure to yield the crude 4-Fluoro-2-aminophenol, which can be further purified by recrystallization or column chromatography.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Add this compound to vessel B Add Raney Nickel under inert atmosphere A->B C Add solvent (e.g., Ethanol) B->C D Purge with H2 and pressurize C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/HPLC E->F G Vent H2 and purge with inert gas F->G H Filter through Celite to remove catalyst G->H I Evaporate solvent H->I J Purify product (recrystallization/chromatography) I->J

Caption: Workflow for catalytic hydrogenation of this compound.

Reduction with Metals in Acidic Media

The use of metals such as iron, tin, or zinc in the presence of an acid is a classical and robust method for nitro group reduction.[2] Iron in the presence of acetic acid or ammonium chloride is a common and cost-effective choice.[4]

Experimental Protocol: Reduction with Iron and Acetic Acid

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3.0-5.0 eq).

  • Reaction Initiation: Heat the mixture to reflux and then add glacial acetic acid (1.0-2.0 eq) dropwise.

  • Reaction: Continue heating at reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Extraction: Partially evaporate the solvent from the filtrate and then add water. Basify the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Metal_Acid_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Add this compound and solvent B Add Iron powder A->B C Heat to reflux B->C D Add Acetic Acid dropwise C->D E Continue reflux and monitor by TLC/HPLC D->E F Cool and filter through Celite E->F G Partially evaporate solvent and add water F->G H Basify and extract with organic solvent G->H I Dry, filter, and concentrate organic extracts H->I J Purify product I->J

Caption: Workflow for the reduction of this compound with iron and acetic acid.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and effective reducing agent for aromatic nitro compounds.[5][6] It is particularly useful when other reducible functional groups are present in the molecule.[6]

Experimental Protocol: Reduction with Sodium Dithionite

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or DMF) and water in a round-bottom flask with a magnetic stirrer.[7]

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Reaction: Add the sodium dithionite solution dropwise to the solution of the nitro compound at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Dithionite_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in solvent/water C Add dithionite solution dropwise A->C B Prepare aqueous solution of Sodium Dithionite B->C D Stir at room temp or with gentle heating C->D E Monitor by TLC/HPLC D->E F Cool to room temperature E->F G Add water and extract with organic solvent F->G H Wash, dry, and concentrate organic extracts G->H I Purify product H->I

Caption: Workflow for the reduction of this compound with sodium dithionite.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the described methods. Please note that optimal conditions may vary and should be determined experimentally for each specific case.

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Catalytic HydrogenationRaney Nickel, H₂ (30-60 psi)Ethanol252-6>90
Metal/Acid ReductionFe powder / Acetic AcidEthanol/WaterReflux1-480-95
Dithionite ReductionSodium DithioniteMethanol/Water25-501-385-95

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Handle with care in a well-ventilated area, and use appropriate equipment designed for hydrogenation reactions. Catalysts like Raney Nickel can be pyrophoric and should be handled under an inert atmosphere or wetted with a solvent.

  • Metal/Acid Reduction: Reactions involving acids should be performed in a fume hood. The reaction can be exothermic, and appropriate cooling should be available.

  • Sodium Dithionite: Sodium dithionite is a strong reducing agent and can be a fire hazard upon contact with moisture and combustible materials. Store in a cool, dry place.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Conclusion

The reduction of this compound to 4-Fluoro-2-aminophenol can be achieved through several reliable methods. Catalytic hydrogenation offers a clean and high-yielding route, while reduction with metals in acidic media provides a cost-effective alternative. Sodium dithionite is a mild and chemoselective option suitable for sensitive substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The protocols and data presented in this document provide a solid foundation for researchers to successfully perform this important chemical transformation.

References

Safe laboratory handling and storage procedures for 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of 4-Fluoro-2-nitrophenol (CAS No. 394-33-2) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a chemical intermediate commonly used in organic synthesis.[1][2] Its key properties are summarized below.

PropertyValueReference
CAS Number 394-33-2[3]
Molecular Formula C₆H₄FNO₃[3]
Molecular Weight 157.10 g/mol [3]
Melting Point 75-77 °C[4]
Appearance Off-white to yellow crystalline powder[1]*
Note: Appearance data is for the related isomer 2-Fluoro-4-nitrophenol and is expected to be similar.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care. The GHS classification highlights several risks.[5]

Table 1: GHS Hazard Summary

Pictogram(s)Signal WordHazard Statements
alt text
Warning H302: Harmful if swallowed[5][6] H312: Harmful in contact with skin[5] H332: Harmful if inhaled[5] H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or goggles.Protects against splashes and dust, preventing serious eye irritation.[5]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[5]Prevents skin contact, which can cause irritation and harmful effects upon absorption.[7]
Respiratory Use only in a chemical fume hood. If not available, a NIOSH/MSHA approved N95 dust mask or higher is required.[8]Prevents inhalation of dust, which is harmful and can cause respiratory irritation.[5]

Safe Laboratory Handling and Storage Protocols

3.1 Handling Procedures

  • Engineering Controls: All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling.[10]

  • Dispensing: When weighing or transferring the solid, avoid generating dust.[5] Use non-sparking tools to prevent ignition.[5]

3.2 Storage Procedures

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] The designated storage class is 11 for combustible solids.

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency and First Aid Measures

In case of exposure, follow these first aid protocols immediately and seek medical attention.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] If wearing contact lenses, remove them if easy to do so and continue rinsing.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Call a poison control center or doctor for treatment advice.

Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules. The following is an illustrative protocol for a nitration reaction to prepare a nitrophenol derivative, adapted from a similar synthesis.[11] This protocol highlights typical handling and reaction conditions.

Protocol: Illustrative Nitration of a Fluorophenol Derivative

Objective: To synthesize a nitrophenol compound via electrophilic aromatic substitution, demonstrating the safe handling of this compound or related precursors.

Materials:

  • Precursor (e.g., 2-Fluorophenol)

  • 90% Nitric Acid

  • Dichloromethane (DCM), cold

  • Anhydrous Magnesium Sulfate

  • Recrystallization solvent (e.g., Methylcyclohexane)

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a chemical fume hood, dissolve the fluorophenol precursor (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction vessel to -10 °C using an ice-salt bath.

  • Nitration: Slowly add 90% nitric acid (~1.1 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature at approximately -5 °C. This process may take up to 1 hour.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, collect the precipitate by vacuum filtration and wash the solid several times with cold dichloromethane.

  • Extraction: Dissolve the collected solid in a suitable organic solvent like diethyl ether. Wash the organic layer with water to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., methylcyclohexane) to yield the pure nitrophenol product.

Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 1. Dissolve Precursor in Dichloromethane cool 2. Cool to -10°C start->cool nitration 3. Add Nitric Acid (Maintain Temp < -5°C) cool->nitration react 4. Stir at 0°C (Monitor by TLC) nitration->react filter 5. Filter Precipitate react->filter extract 6. Dissolve & Extract filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallize dry->purify product Final Product purify->product

Caption: Workflow for the synthesis and purification of a nitrophenol.

Disposal Considerations

Waste material containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of chemical waste into drains. Treat empty containers as hazardous waste and handle them accordingly.

References

Application Notes and Protocols for the Preparation of 5-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-fluoro-2-methoxyaniline, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic route starts from the readily available precursor, 4-fluoro-2-nitrophenol, and proceeds through a two-step sequence involving O-methylation followed by the reduction of the nitro group. This guide offers comprehensive methodologies, quantitative data summaries, and visual representations of the synthetic workflow to aid researchers in the efficient preparation of this key building block.

Introduction

5-Fluoro-2-methoxyaniline is a crucial intermediate in the synthesis of a variety of biologically active molecules, including anti-cancer agents and crop protection chemicals.[1] The presence of both a fluorine atom and a methoxy group on the aniline ring imparts unique electronic and lipophilic properties that can enhance the pharmacological or biological activity of the final compounds.[1] The synthetic pathway detailed herein, commencing with this compound, represents an efficient and practical approach to obtaining this versatile intermediate.

Synthetic Pathway Overview

The preparation of 5-fluoro-2-methoxyaniline from this compound is achieved in two primary steps:

  • O-Methylation of this compound: The phenolic hydroxyl group of the starting material is methylated to form the intermediate, 4-fluoro-1-methoxy-2-nitrobenzene. This reaction is typically carried out using a methylating agent in the presence of a base.

  • Reduction of 4-fluoro-1-methoxy-2-nitrobenzene: The nitro group of the intermediate is then reduced to an amine to yield the final product, 5-fluoro-2-methoxyaniline. This transformation can be accomplished through various reduction methods, including catalytic hydrogenation or chemical reduction.

Synthesis_Pathway This compound This compound Intermediate 4-Fluoro-1-methoxy-2-nitrobenzene This compound->Intermediate Step 1: O-Methylation (e.g., Dimethyl sulfate, Base) Final_Product 5-Fluoro-2-methoxyaniline Intermediate->Final_Product Step 2: Nitro Reduction (e.g., Catalytic Hydrogenation) Experimental_Workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Nitro Reduction A1 Dissolve this compound and K₂CO₃ in Acetone A2 Add Dimethyl Sulfate A1->A2 A3 Reflux and Monitor A2->A3 A4 Work-up and Isolation A3->A4 A5 Intermediate: 4-fluoro-1-methoxy-2-nitrobenzene A4->A5 B1 Dissolve Intermediate in Methanol/Ethanol A5->B1 Proceed to next step B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate B2->B3 B4 Filter and Concentrate B3->B4 B5 Final Product: 5-fluoro-2-methoxyaniline B4->B5

References

Application Notes and Protocols for the Use of 4-Fluoro-2-nitrophenol in the Synthesis of Dyes and Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Fluoro-2-nitrophenol as a precursor in the synthesis of azo dyes and indicators. While direct literature on the use of this specific compound is limited, this document outlines a scientifically sound, proposed synthetic pathway based on established chemical principles for analogous compounds. The protocols provided are detailed and designed to be adaptable for laboratory settings.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, printing, and analytical chemistry industries. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline.

This compound possesses both a nitro group and a phenolic hydroxyl group. For its effective use in azo dye synthesis, a preliminary reduction of the nitro group to a primary amine is proposed. The resulting 4-fluoro-2-aminophenol can then be diazotized and coupled with various aromatic compounds to yield a range of azo dyes. The presence of the fluorine atom can enhance the properties of the resulting dyes, such as their brightness and stability.

Proposed Synthetic Pathway

The synthesis of an azo dye from this compound is proposed to proceed via a three-step sequence:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group to form 4-fluoro-2-aminophenol.

  • Diazotization: The resulting 4-fluoro-2-aminophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., an activated aromatic compound like 2-naphthol) to form the final azo dye.

Synthetic Pathway of Azo Dye from this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 4-Fluoro-2-aminophenol 4-Fluoro-2-aminophenol This compound->4-Fluoro-2-aminophenol [H] (e.g., Sn/HCl) Diazonium Salt Diazonium Salt 4-Fluoro-2-aminophenol->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component 2-Naphthol Coupling Component->Azo Dye

Caption: Proposed synthesis of an azo dye from this compound.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of an azo dye starting from this compound.

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 eq.) and granular tin (2.5-3 eq.).

  • Slowly add concentrated hydrochloric acid (5-6 eq.) to the flask. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a 50% NaOH solution to the cooled mixture with vigorous stirring until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Filter the mixture by vacuum filtration to remove the tin salts.

  • Extract the aqueous filtrate with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-fluoro-2-aminophenol.

  • The product can be purified by recrystallization or column chromatography.

Materials:

  • 4-Fluoro-2-aminophenol (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

Part A: Diazotization

  • Dissolve 4-fluoro-2-aminophenol (1 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Experimental Workflow cluster_reduction Reduction cluster_diazotization Diazotization cluster_coupling Azo Coupling start_reduction Mix this compound, Sn, and HCl reflux Heat at reflux start_reduction->reflux cool_neutralize Cool and neutralize with NaOH reflux->cool_neutralize filter_extract Filter and extract with ether cool_neutralize->filter_extract dry_evaporate Dry and evaporate solvent filter_extract->dry_evaporate purify_amine Purify 4-Fluoro-2-aminophenol dry_evaporate->purify_amine dissolve_amine Dissolve 4-Fluoro-2-aminophenol in HCl purify_amine->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO2 solution cool_amine->add_nitrite stir_diazonium Stir to form diazonium salt add_nitrite->stir_diazonium mix_solutions Add diazonium salt solution to 2-Naphthol solution stir_diazonium->mix_solutions prepare_coupler Prepare cold alkaline 2-Naphthol solution prepare_coupler->mix_solutions stir_couple Stir at 0-5 °C mix_solutions->stir_couple filter_dye Filter and wash the dye stir_couple->filter_dye purify_dry Purify and dry the azo dye filter_dye->purify_dry

Caption: General experimental workflow for the synthesis of an azo dye.

Data Presentation

The following table presents illustrative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. These values are based on typical data for similar azo dyes and should be confirmed by experimental analysis.

PropertyIllustrative Value
Chemical Name 1-((2-hydroxy-5-fluorophenyl)diazenyl)naphthalen-2-ol
Appearance Red to dark red powder
Yield 75-85% (illustrative)
Melting Point >200 °C (decomposes) (illustrative)
λmax (in Ethanol) 480-520 nm (illustrative)
Molar Extinction (ε) 25,000-35,000 M⁻¹cm⁻¹ (illustrative)
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol

Applications as Indicators

Azo dyes often exhibit pH-dependent chromism, making them suitable as pH indicators. The color of the synthesized dye is expected to change with pH due to the protonation or deprotonation of the phenolic hydroxyl groups. To evaluate its potential as a pH indicator, the following protocol can be used.

Materials:

  • Synthesized Azo Dye

  • Buffer solutions of varying pH (e.g., pH 1 to 14)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the synthesized azo dye in a suitable solvent (e.g., ethanol).

  • For each pH value, add a small, constant volume of the dye stock solution to a cuvette containing the buffer solution.

  • Record the UV-Vis absorption spectrum of the dye in each buffer solution over a range of 300-700 nm.

  • Observe and record any color changes at different pH values.

  • Plot the absorbance at the λmax versus the pH to determine the pKa of the indicator. The pH at which the color change is most distinct represents the useful range of the indicator.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound and its derivatives are potentially toxic and should be handled with care.

  • Diazonium salts can be explosive when dry and should always be kept in solution and at low temperatures.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

Application Notes and Protocols for the Catalytic Nitration of 4-Fluorophenol to 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective nitration of phenolic compounds is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. 4-Fluoro-2-nitrophenol, in particular, is a valuable building block in the synthesis of various bioactive molecules. Traditional nitration methods often rely on the use of stoichiometric amounts of strong acids, such as a mixture of nitric and sulfuric acid, which pose significant environmental and safety concerns due to their corrosive nature and the generation of hazardous waste.

Catalytic nitration offers a more sustainable and efficient alternative. The use of solid acid catalysts, such as zeolites and heteropoly acids, facilitates easier product separation, catalyst recycling, and often leads to higher selectivity for the desired isomer. This document provides detailed application notes and experimental protocols for the catalytic nitration of 4-fluorophenol to this compound, focusing on green and efficient methodologies.

Catalytic Systems for the Nitration of 4-Fluorophenol

Several catalytic systems have been explored for the nitration of phenols, with a focus on enhancing regioselectivity towards the ortho-isomer. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom in 4-fluorophenol direct the incoming nitro group primarily to the ortho position (position 2).

Key Catalytic Approaches:
  • Solid Acid Catalysis (Zeolites): Zeolites, particularly H-beta, are microporous aluminosilicates with strong Brønsted acid sites that can effectively catalyze the nitration of phenols. Their shape-selective properties can favor the formation of the less sterically hindered ortho-isomer.

  • Heteropoly Acids: Heteropoly acids (HPAs) and their salts are highly acidic catalysts. A combination of iron(III) nitrate nonahydrate activated by a tungstophosphoric acid cesium salt has been reported for the nitration of 4-fluorophenol.[1]

  • Metal Nitrates with Co-catalysts: Various metal nitrates can be used as the nitrating agent in the presence of a co-catalyst, often under milder conditions. These methods can be enhanced by microwave irradiation to reduce reaction times.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the nitration of 4-fluorophenol to this compound.

Catalyst SystemNitrating AgentSolventTemperature (°C)Time (h)4-Fluorophenol Conversion (%)This compound Yield (%)Selectivity for this compound (%)Reference
Zeolite H-beta Dilute Nitric Acid (30%)Carbon TetrachlorideRoom Temp.2High (specific data for 4-fluorophenol not provided)High (specific data for 4-fluorophenol not provided)High ortho-selectivity reported for phenolAdapted from[2]
Iron(III) nitrate nonahydrate / Cs₂.₅H₀.₅PW₁₂O₄₀ Iron(III) nitrate nonahydrateNot specifiedNot specifiedNot specifiedImplied to be effectiveImplied to be effectiveImplied to be effective[1]
Bismuth Nitrate / Montmorillonite KSF 65% Nitric AcidTetrahydrofuranRoom Temp.1698 (for p-chlorophenol)98 (for 2-nitro-4-chlorophenol)High (specific data for 4-fluorophenol not provided)Adapted from[3]

Note: Quantitative data for the direct catalytic nitration of 4-fluorophenol is limited in the readily available literature. The data presented for Zeolite H-beta and Bismuth Nitrate/Montmorillonite KSF are based on protocols for similar substituted phenols and are indicative of the potential performance. Further optimization for 4-fluorophenol is recommended.

Experimental Protocols

Protocol 1: Nitration of 4-Fluorophenol using Zeolite H-beta (Adapted from Phenol Nitration)

This protocol is adapted from the general procedure for the nitration of phenol using Zeolite H-beta and should be optimized for 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Zeolite H-beta catalyst

  • Dilute Nitric Acid (30%)

  • Carbon Tetrachloride (or a greener alternative solvent like dichloromethane)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (e.g., 1.0 g) in carbon tetrachloride (15 mL).

  • Add the Zeolite H-beta catalyst (e.g., 0.5 g, 50% w/w of the substrate) to the solution.

  • To this stirred suspension, add dilute nitric acid (30%) dropwise at room temperature over a period of 15 minutes. The molar ratio of 4-fluorophenol to nitric acid should be approximately 1:1.

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Protocol 2: Green Nitration using a Metal Nitrate and Microwave Irradiation (General Procedure)

This is a general protocol for a greener nitration approach that can be adapted for 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • A metal nitrate (e.g., Calcium Nitrate, Iron(III) Nitrate)

  • Glacial Acetic Acid

  • Microwave reactor tube

  • Teflon pressure cap

  • Filtration apparatus

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a 10 mL microwave pressure tube, add 4-fluorophenol (e.g., 0.5 g), the chosen metal nitrate (e.g., 1.25 g calcium nitrate), and glacial acetic acid (2.5 mL).

  • Securely cap the tube with a Teflon pressure cap.

  • Place the tube in a microwave reactor and irradiate for a short period (e.g., 1-10 minutes) at a low power setting. The optimal time and power should be determined experimentally.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any solids.

  • The crude product can often be purified by recrystallization from a suitable solvent, such as ethyl acetate.

  • Characterize the purified product (this compound) by standard analytical techniques (e.g., melting point, NMR, IR).

Visualizations

Experimental Workflow for Zeolite-Catalyzed Nitration

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Fluorophenol in Solvent B Add Zeolite H-beta Catalyst A->B C Stir Suspension B->C D Add Dilute Nitric Acid Dropwise C->D E Stir at Room Temp. (2 hours) D->E F Monitor by TLC E->F G Filter to Recover Catalyst F->G H Extract with Diethyl Ether G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K This compound

Caption: Workflow for the catalytic nitration of 4-fluorophenol using Zeolite H-beta.

Logical Relationship in Catalytic Nitration

logical_relationship Reactants 4-Fluorophenol + Nitrating Agent Product This compound (ortho-isomer) Reactants->Product Byproduct 4-Fluoro-3-nitrophenol (meta-isomer, minor) Reactants->Byproduct Catalyst Solid Acid Catalyst (e.g., Zeolite H-beta) Catalyst->Product enhances rate & regioselectivity Reaction_Conditions Solvent, Temperature, Time Reaction_Conditions->Product influences yield & selectivity

Caption: Key factors influencing the catalytic nitration of 4-fluorophenol.

Conclusion

The catalytic nitration of 4-fluorophenol presents a promising avenue for the sustainable production of this compound. Solid acid catalysts, such as Zeolite H-beta, and green methodologies involving metal nitrates with microwave assistance offer significant advantages over traditional methods. While the provided protocols offer a strong starting point, further optimization of reaction conditions for each specific catalytic system is encouraged to maximize yield and selectivity for this important chemical intermediate. The data and workflows presented herein are intended to guide researchers in developing efficient and environmentally benign synthetic routes.

References

4-Fluoro-2-nitrophenol: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrophenol is a valuable and versatile aromatic building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the phenol ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. This reactivity profile allows for the efficient synthesis of diverse heterocyclic scaffolds, such as phenoxazines and phenothiazines, which are prevalent in many biologically active molecules. These notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize their potential biological activities.

Key Applications

The primary application of this compound in heterocyclic synthesis lies in its use as a precursor for:

  • Phenoxazine Derivatives: Reaction with 2-aminophenols yields phenoxazine structures, which are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5][6][7]

  • Phenothiazine Derivatives: Reaction with 2-aminothiophenols provides access to phenothiazines, a class of compounds extensively used in medicine as antipsychotic, antihistaminic, and antiemetic agents.[8][9][10][11][12] They also show promise as antimicrobial and anticancer agents.[8][9]

  • Further Functionalization: The resulting nitro-substituted heterocyclic compounds can be readily reduced to their corresponding amino derivatives, which serve as versatile intermediates for the synthesis of more complex molecules and for modulation of biological activity.[13]

Synthesis of Heterocyclic Compounds

The synthesis of phenoxazine and phenothiazine derivatives from this compound proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This involves the initial attack of the nucleophile (the amino group of 2-aminophenol or 2-aminothiophenol) on the carbon atom bearing the fluorine, followed by an intramolecular cyclization to form the heterocyclic ring system.

General Reaction Scheme

G cluster_0 Synthesis of 3-Nitro-7-fluorophenoxazine cluster_1 Synthesis of 7-Fluoro-3-nitrophenothiazine This compound 3-Nitro-7-fluorophenoxazine This compound->3-Nitro-7-fluorophenoxazine + 2-Aminophenol Base, Solvent, Δ 2-Aminophenol 4-Fluoro-2-nitrophenol_2 7-Fluoro-3-nitrophenothiazine 4-Fluoro-2-nitrophenol_2->7-Fluoro-3-nitrophenothiazine + 2-Aminothiophenol Base, Solvent, Δ 2-Aminothiophenol

Caption: General reaction schemes for the synthesis of phenoxazine and phenothiazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-7-fluorophenoxazine

This protocol is adapted from the general synthesis of dinitrophenoxazines.[14]

Materials:

  • This compound

  • 2-Aminophenol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized water

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10.0 mmol), 2-aminophenol (1.20 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous DMF.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

  • Air-dry the crude product.

  • For purification, dissolve the crude solid in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-nitro-7-fluorophenoxazine.

Protocol 2: Synthesis of 7-Fluoro-3-nitrophenothiazine

This protocol is based on the general synthesis of dinitrophenothiazines.[14]

Materials:

  • This compound

  • 2-Aminothiophenol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized water

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.57 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous DMF.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash with deionized water, and air-dry.

  • Purify the crude product by dissolving it in ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

Protocol 3: Reduction of the Nitro Group to an Amino Group

This protocol describes a general method for the reduction of a nitro group in a heterocyclic system.

Materials:

  • Nitro-substituted heterocyclic compound (e.g., 3-nitro-7-fluorophenoxazine)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a solution of the nitro-substituted heterocyclic compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-substituted heterocyclic compound.

Quantitative Data

The following tables summarize expected yields and representative biological activity data for analogous compounds.

Table 1: Synthesis of Heterocyclic Compounds

Starting MaterialReagentProductTypical Yield (%)
This compound2-Aminophenol3-Nitro-7-fluorophenoxazine70-85 (estimated)
This compound2-Aminothiophenol7-Fluoro-3-nitrophenothiazine65-80 (estimated)
3-Nitro-7-fluorophenoxazineFe / NH4Cl3-Amino-7-fluorophenoxazine>90 (estimated)
7-Fluoro-3-nitrophenothiazineFe / NH4Cl7-Fluoro-3-aminophenothiazine>90 (estimated)

Table 2: Biological Activity of Analogous Heterocyclic Compounds

Compound ClassBiological ActivityModel CompoundIC50 / MICReference
PhenoxazinesAnticancer (Colon Cancer)2-Aminophenoxazine-3-one6-12 µM[4]
PhenoxazinesAnticancer (Lung Adenocarcinoma)Benzo[a]phenoxazine derivative38.53 µg/mL[4]
PhenothiazinesAntibacterial (S. aureus)Piperazine-phenothiazine derivativeGood activity[15]
PhenothiazinesAntimicrobial (E. coli)Various phenothiazines25-100 µg/mL[16]
AminophenoxazinesAntibacterial (M. scrofulaceum)2-Aminophenoxazine-3-one1.4-2.8 µg/mL[1]
AminophenothiazinesAnticancer2-Trifluoromethyl phenothiazinePotent activity[13]

Note: The IC50 and MIC values are for structurally related compounds and are provided for illustrative purposes. The activity of the specific this compound derivatives would need to be determined experimentally.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow from the starting material, this compound, to the final, potentially bioactive, amino-substituted heterocyclic compounds.

G start This compound intermediate1 3-Nitro-7-fluorophenoxazine start->intermediate1 S_NAr / Cyclization intermediate2 7-Fluoro-3-nitrophenothiazine start->intermediate2 S_NAr / Cyclization reagent1 2-Aminophenol reagent1->intermediate1 reagent2 2-Aminothiophenol reagent2->intermediate2 reduction Reduction of Nitro Group intermediate1->reduction intermediate2->reduction product1 3-Amino-7-fluorophenoxazine reduction->product1 product2 7-Fluoro-3-aminophenothiazine reduction->product2 bioactivity Biological Activity Screening product1->bioactivity product2->bioactivity

Caption: Synthetic workflow from this compound to bioactive heterocyclic compounds.

Signaling Pathway Context

Phenoxazine and phenothiazine derivatives are known to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by these compounds.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Phenoxazine/Phenothiazine Derivative inhibitor->akt Inhibition

Caption: Hypothetical signaling pathway targeted by phenoxazine/phenothiazine derivatives.

Conclusion

This compound is a readily available and highly reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for the preparation of novel phenoxazine and phenothiazine derivatives. The potential for these compounds to exhibit significant biological activity, coupled with the opportunity for further structural modification, makes this compound an attractive starting material for drug discovery and development programs. Further research into the specific biological targets and mechanisms of action of these fluorinated heterocycles is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two main strategies for synthesizing this compound are:

  • Direct Nitration of 4-Fluorophenol: This is the most common approach, involving the electrophilic substitution of a nitro group onto the 4-fluorophenol ring. The hydroxyl group directs the incoming nitro group primarily to the ortho position. Various nitrating agents and catalysts can be employed to optimize this reaction.

  • Nucleophilic Aromatic Substitution of 1,4-Difluoro-2-nitrobenzene: This method involves the selective hydrolysis of the fluorine atom at the C4 position of 1,4-difluoro-2-nitrobenzene. This route can offer high regioselectivity but may require more stringent reaction conditions.

Q2: What are the major challenges in the synthesis of this compound?

A2: The key challenges include:

  • Regioselectivity: The nitration of 4-fluorophenol can lead to the formation of the undesired isomer, 4-fluoro-2,6-dinitrophenol, and other nitrated byproducts. Controlling the reaction conditions is crucial to favor the formation of the desired mono-nitro product at the ortho position.

  • Byproduct Formation: Over-nitration, oxidation of the phenol, and formation of tar-like substances can occur, especially under harsh reaction conditions.

  • Purification: Separating this compound from the starting material, isomers, and other byproducts can be challenging and may require techniques like column chromatography or recrystallization.[1]

Q3: How can I minimize the formation of the 4-fluoro-2,6-dinitrophenol isomer?

A3: To minimize the formation of the dinitro-isomer, consider the following:

  • Control Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (1.0 to 1.2 equivalents) relative to the 4-fluorophenol.

  • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., -10°C to 0°C) to reduce the reactivity of the system and improve selectivity.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 4-fluorophenol to maintain a low concentration of the nitrating species and control the reaction exotherm.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. If starting material is still present, consider extending the reaction time. 3. A slight increase in temperature might be necessary, but proceed with caution to avoid byproduct formation.Complete consumption of starting material and an increase in product formation.
Suboptimal Nitrating Agent 1. The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid, or a milder nitrating agent like iron(III) nitrate) can significantly impact the yield.[2][3] 2. If using nitric acid alone results in a low yield, consider using a mixed acid system (HNO₃/H₂SO₄) for a more powerful nitration.[3] 3. For a milder approach, explore catalytic systems like iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt.[2]Identification of a more effective nitrating system leading to a higher yield.
Poor Temperature Control 1. The reaction is exothermic. Ensure efficient stirring and an effective cooling bath (e.g., ice-salt bath) to maintain the desired low temperature.[1] 2. Use a thermometer to monitor the internal reaction temperature throughout the addition of the nitrating agent.A stable reaction temperature, minimizing the formation of degradation products and improving the yield of the desired product.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential CauseTroubleshooting StepsExpected Outcome
Isomer Formation 1. The primary isomer is often 2-fluoro-6-nitrophenol.[1] 2. Purification is typically achieved through recrystallization or column chromatography.[1] 3. For recrystallization, screen various solvents. Methylcyclohexane has been reported to be effective.[1]Enhanced purity of the final product with a significant reduction in isomeric impurities.
Formation of Tarry Byproducts 1. Tarry materials often result from oxidation or over-nitration. This can be minimized by maintaining a low reaction temperature and using an appropriate solvent. 2. During workup, washing the organic layer with a sodium bicarbonate solution can help remove acidic, tarry impurities.A cleaner crude product that is easier to purify.
Unreacted Starting Material 1. If a significant amount of 4-fluorophenol remains, this indicates an incomplete reaction. Refer to the troubleshooting guide for low yield. 2. Purification via column chromatography is generally effective in separating the product from the starting material.A pure product, free from starting material.

Data Presentation

Table 1: Comparison of Synthetic Protocols for Nitration of Fluorophenols
Starting MaterialNitrating Agent/CatalystSolventTemperature (°C)Reaction Time (h)Reported YieldReference
4-FluorophenolIron(III) nitrate nonahydrate / tungstophosphoric acid cesium saltNot specifiedNot specifiedNot specifiedNot specified[2]
2-Fluorophenol90% Nitric acidDichloromethane-5 to 02~29% (for 2-fluoro-4-nitrophenol)[1]
2-Bromo-4-fluorophenolSulfuric acid-nitric acid mixture (1:5.5 molar ratio)Chloroform20 to 45389%[3]

Experimental Protocols

Protocol 1: Nitration of 4-Fluorophenol using Nitric Acid

This protocol is adapted from a similar procedure for the nitration of 2-fluorophenol.[1]

Materials:

  • 4-Fluorophenol

  • 90% Nitric acid

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Methylcyclohexane (for recrystallization)

  • Ice-salt bath

Procedure:

  • Dissolve 4-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add 90% nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not rise above -5°C. The addition should take approximately 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Upon completion (monitored by TLC), pour the reaction mixture into cold water.

  • Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from methylcyclohexane to yield pure this compound.

Visualizations

Experimental Workflow for Nitration of 4-Fluorophenol

G cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Fluorophenol in DCM cool Cool to -10°C start->cool add_hno3 Slowly add 90% HNO3 (maintain temp < -5°C) cool->add_hno3 stir Stir at 0°C for 1h add_hno3->stir quench Pour into cold water stir->quench extract Separate and wash organic layer quench->extract dry Dry over MgSO4 extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Methylcyclohexane evaporate->recrystallize product Pure this compound recrystallize->product G cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete start Low Yield of Product check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion extend_time Extend reaction time check_completion->extend_time No check_conditions Review reaction conditions check_completion->check_conditions Yes increase_temp Slightly increase temperature (with caution) extend_time->increase_temp end_node Improved Yield increase_temp->end_node optimize_nitration Optimize nitrating agent check_conditions->optimize_nitration check_temp Ensure strict temperature control check_conditions->check_temp optimize_nitration->end_node check_temp->end_node

References

Technical Support Center: Purification of Crude 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Fluoro-2-nitrophenol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of moderately polar compounds like this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[1][2] Its polarity allows for good separation of nitrophenols from less polar impurities.

Q2: Which mobile phase system is best suited for the elution of this compound?

A2: A solvent system of ethyl acetate and hexane is highly recommended. The polarity of the mobile phase can be adjusted by varying the ratio of these two solvents. A good starting point for developing the method is a 20% ethyl acetate in hexane solution.[3] Dichloromethane/hexane is another viable option.[2]

Q3: How can I determine the optimal solvent ratio for my column?

A3: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The target compound, this compound, should have an Rf value of approximately 0.2-0.4 for good separation on a column.[4] If the Rf is too high (spot near the solvent front), decrease the polarity of the mobile phase (less ethyl acetate). If the Rf is too low (spot near the baseline), increase the polarity (more ethyl acetate).[5]

Q4: Can this compound decompose on the silica gel column?

Q5: What is a typical loading capacity for this type of purification?

A5: For a standard silica gel column, a conservative loading capacity is typically 1-5% of the silica gel weight for the crude material.[6] However, this is highly dependent on the difficulty of the separation. For separations where the desired compound is well-resolved from impurities on the TLC plate, a higher loading capacity may be achievable. For reverse-phase flash chromatography, the loading capacity is generally lower, in the range of 0.1-1%.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane.
The compound may have decomposed or irreversibly adsorbed to the silica gel.Test the stability of your compound on a silica TLC plate beforehand. If it is unstable, consider using a different stationary phase like neutral alumina or a less acidic silica gel.
Poor separation of the desired compound from impurities The chosen mobile phase does not provide adequate resolution.Re-optimize the solvent system using TLC. Try different solvent systems, such as dichloromethane/hexane or adding a small amount of a third solvent like methanol to the mobile phase.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally recommended.
The column was overloaded with crude material.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for difficult separations.
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier, like acetic acid or triethylamine (depending on the compound's nature), to the mobile phase to improve peak shape. For acidic compounds like phenols, a small amount of acetic acid can sometimes help.
The compound is not very soluble in the mobile phase.Ensure your compound is fully dissolved before loading and during elution. You may need to choose a different solvent system in which your compound has better solubility.
Colored impurities co-eluting with the product The polarity of the co-eluting impurity is very similar to the product.Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve closely eluting compounds.
The crude sample was not properly prepared before loading.Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to a cleaner separation.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Ethyl acetate (EtOAc)

  • Hexane

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a series of developing solvents with varying ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80, 30:70).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the spot corresponding to this compound. The ideal solvent system will give an Rf value between 0.2 and 0.4.

Data Presentation:

Solvent System (EtOAc:Hexane)Estimated Rf of this compound*Observations
5:95< 0.1Spot remains near the baseline.
10:90~ 0.2Good starting point for column chromatography.
20:80~ 0.35Optimal for good separation and reasonable elution time.[3]
30:70> 0.5Elutes too quickly, potentially co-eluting with impurities.

*Note: These are estimated values based on the polarity of the compound and data for similar nitrophenols. Actual Rf values should be determined experimentally.

Column Chromatography Purification Protocol

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% EtOAc in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation of Pure Compound:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary (Hypothetical):

ParameterValueNotes
Column Dimensions 2 cm (ID) x 30 cm (L)-
Stationary Phase Silica Gel (230-400 mesh)~40 g
Crude Sample Loaded 500 mg-
Initial Mobile Phase 10% Ethyl Acetate in HexaneUsed for initial elution of non-polar impurities.
Elution of Product 20-25% Ethyl Acetate in HexaneGradient or step-gradient can be used.
Typical Recovery Yield 80-90%Highly dependent on the purity of the crude material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Crude Product) packing->loading elution 4. Elution (Gradient: EtOAc/Hexane) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation? overloaded Is the column overloaded? start->overloaded Yes channeling Is the column packed correctly? overloaded->channeling No reduce_load Solution: Reduce sample load overloaded->reduce_load Yes solvent_opt Is the solvent system optimal? channeling->solvent_opt Yes repack Solution: Repack column carefully channeling->repack No optimize_tlc Solution: Re-optimize with TLC solvent_opt->optimize_tlc No end Good Separation solvent_opt->end Yes reduce_load->end repack->end optimize_tlc->end

Caption: Troubleshooting decision tree for poor separation issues.

References

Separation of 4-Fluoro-2-nitrophenol from its 2-fluoro-6-nitrophenol isomer

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Separation of 4-Fluoro-2-nitrophenol from its 2-fluoro-6-nitrophenol isomer.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of this compound and its 2-fluoro-6-nitrophenol isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and 2-fluoro-6-nitrophenol?

A1: The main challenge arises from their structural similarity as regioisomers. This results in very similar physicochemical properties, such as polarity and solubility, making separation by standard techniques like chromatography and crystallization difficult. They may co-elute in chromatography or co-crystallize from solution.

Q2: Which separation techniques are most effective for these isomers?

A2: The most promising techniques are fractional crystallization and column chromatography. The choice depends on the scale of the separation and the required purity. Fractional crystallization is suitable for larger quantities, exploiting differences in solubility and melting points, while column chromatography offers higher resolution for smaller-scale purifications.

Q3: How do the physical properties of the two isomers differ to allow for separation?

A3: There is a notable difference in their melting points. This compound has a melting point of approximately 75-77 °C, whereas 2-fluoro-6-nitrophenol has a higher melting point, generally in the range of 90-95 °C.[1][2] This difference is the basis for separation by fractional crystallization. Their subtle differences in polarity, due to the positioning of the functional groups, can be exploited by column chromatography.

Q4: What is a good starting point for developing a column chromatography method?

A4: A good starting point is to use silica gel as the stationary phase and a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[3][4] The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve the best separation. Generally, the ortho-isomer (2-fluoro-6-nitrophenol) is less polar and will elute before the para-isomer (this compound).[3][5]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A5: Yes, reverse-phase HPLC can be an effective analytical and preparative technique for separating these isomers. A C18 column with a mobile phase of methanol or acetonitrile and water, often with a small amount of acid like formic acid, would be a typical starting point.

Physicochemical Data Comparison

A clear understanding of the physical properties of each isomer is critical for developing an effective separation strategy.

PropertyThis compound2-Fluoro-6-nitrophenol
CAS Number 394-33-21526-17-6
Molecular Formula C₆H₄FNO₃C₆H₄FNO₃
Molecular Weight 157.10 g/mol 157.10 g/mol
Melting Point 75-77 °C90-95 °C[1][2]
Boiling Point 234.1 °C (Predicted)~137 °C at 12 mmHg[6]
Appearance Yellow crystals or powder[7]Light yellow to orange powder or crystals[1]

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Symptoms:

  • Isomers elute at the same time (a single peak or overlapping peaks).

  • Broad peaks with significant tailing.

  • Rf values on TLC are too similar to resolve.

Possible CauseSuggested Solution
Incorrect Mobile Phase Polarity The solvent system is either too polar (eluting both compounds too quickly) or not polar enough. Systematically vary the solvent ratio (e.g., increase or decrease the percentage of ethyl acetate in hexane in 5% increments) to find the optimal separation window.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Poor Column Packing Cracks, channels, or an uneven surface in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Sample Dissolved in a Strong Solvent If the sample is loaded in a solvent that is much more polar than the mobile phase, it will spread out as a wide band. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.
Issue 2: Co-crystallization or Low Purity After Recrystallization

Symptoms:

  • The melting point of the crystallized product is broad or does not match the expected value.

  • Analytical data (e.g., NMR, HPLC) shows the presence of the other isomer.

Possible CauseSuggested Solution
Inappropriate Solvent Choice The solvent may dissolve both isomers equally well or not provide a sufficient solubility difference between them at different temperatures. Screen a variety of solvents or solvent mixtures to find one where one isomer is significantly less soluble than the other at room temperature or below.
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
Insufficient Solvent Volume Using too little solvent may cause both isomers to precipitate out of the saturated solution upon cooling. Use a sufficient volume of hot solvent to ensure only the desired, less soluble isomer crystallizes upon cooling.
Supersaturation The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This method leverages the difference in melting points and solubility profiles of the two isomers. Hexane is a good solvent to consider, as nitrophenols tend to have lower solubility in it.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in a minimum amount of hot hexane (or a hexane/ethyl acetate mixture) with stirring until the solid is fully dissolved.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The isomer with the lower solubility (typically the more crystalline, higher melting point 2-fluoro-6-nitrophenol) should begin to crystallize.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble isomer.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor containing the more soluble isomer.

  • Analysis: Dry the crystals and determine their melting point and purity (e.g., by HPLC or TLC). The filtrate will be enriched with the this compound isomer, which can be recovered by evaporating the solvent.

G Fractional Crystallization Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis A Dissolve Isomer Mixture in Hot Solvent B Slow Cooling to Room Temperature A->B C Cool in Ice Bath B->C D Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E G Recover Soluble Isomer from Filtrate D->G Filtrate F Analyze Purity of Crystals (2-fluoro-6-nitrophenol) E->F G Column Chromatography Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Recovery A Select Mobile Phase (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Isomers H->I

References

Minimizing side product formation during 4-fluorophenol nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of 4-fluorophenol. Our goal is to help you minimize side product formation and maximize the yield and purity of the desired 4-fluoro-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major side products observed during the nitration of 4-fluorophenol?

A1: The primary and desired product is this compound, as the hydroxyl group is a strong ortho, para-director and the para position is blocked.[1][2] However, several side products can form. These include:

  • Dinitrated products: Over-nitration can lead to the formation of dinitrophenols, especially when using an excess of the nitrating agent.[3][4]

  • Polymeric/Tarry materials: Phenols are susceptible to oxidation and polycondensation under strong nitrating conditions, resulting in the formation of black or dark brown tars.[5]

  • Isomeric products: While electronically less favored, small amounts of other isomers, such as 4-fluoro-3-nitrophenol, may be formed.

  • Oxidation products: The reaction can sometimes yield oxidation byproducts like benzoquinone.[3]

  • Ipso-Substitution Products: A small amount of 2-(4-fluorophenoxy)-4-fluorophenol can be formed through a mechanism involving ipso-attack at the carbon bearing the fluorine atom.[6]

Q2: How does reaction temperature influence side product formation?

A2: Temperature is a critical parameter. Generally, lower temperatures favor higher selectivity and reduce the formation of byproducts.[1]

  • Low Temperatures (-5°C to 5°C): This range is often optimal for the initial addition of the nitrating agent. It helps to control the exothermic nature of the reaction, thereby minimizing thermal runaway and the formation of polymeric materials and dinitrated products.[5][7]

  • Elevated Temperatures (40°C to 80°C): While some protocols may involve warming the mixture after the initial addition to drive the reaction to completion, high temperatures can decrease the ortho/para isomer ratio and increase the rate of side reactions.[5][8] Careful control is essential.

Q3: My reaction mixture turned dark brown or black. What causes this and how can it be prevented?

A3: The formation of a dark, tarry substance is a common issue in phenol nitration and is typically due to oxidation and polymerization of the phenolic ring.[5] This can be caused by:

  • High local concentrations of the nitrating agent.

  • Elevated reaction temperatures or "hot spots" due to poor mixing.

  • Using a nitrating agent that is too concentrated or aggressive.

To prevent this, you should:

  • Ensure efficient and constant stirring throughout the reaction.

  • Maintain a low reaction temperature, especially during the addition of the nitrating agent.

  • Add the nitrating agent slowly and dropwise below the surface of the reaction mixture.

  • Consider using a more dilute solution of the nitrating agent.

Q4: What is the impact of the nitrating agent's composition and concentration?

A4: The choice and concentration of the nitrating agent are crucial for controlling selectivity.

  • Nitric Acid Concentration: Using dilute nitric acid can help control the reaction's vigor.[4][9] Concentrated nitric acid, especially when combined with sulfuric acid, is a very strong nitrating agent that can easily lead to over-nitration and oxidation.

  • Mixed Acid (HNO₃/H₂SO₄): This is a common and powerful nitrating system where sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[10] The ratio of the acids must be carefully controlled to achieve the desired reactivity.[8]

  • Stoichiometry: An excess of nitric acid significantly increases the risk of dinitration.[4] It is recommended to use a controlled molar ratio of nitric acid to phenol, typically in the range of 0.5 to 2.0 moles of nitric acid per mole of phenol.[3]

  • Alternative Reagents: Milder and more selective nitrating systems, such as iron(III) nitrate nonahydrate activated by a tungstophosphoric acid cesium salt, have been used for the nitration of 4-fluorophenol.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
High Yield of Dinitrated Products • Excess nitric acid used.• Reaction temperature is too high.• Prolonged reaction time.• Reduce the molar equivalents of nitric acid to just above 1.0 relative to 4-fluorophenol.[3]• Maintain a lower reaction temperature (e.g., 0-5°C).• Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
Formation of Polymeric Tars • Poor temperature control (hot spots).• Nitrating agent added too quickly.• Insufficient mixing.• Highly concentrated reagents.• Improve cooling and stirring efficiency.• Add the nitrating agent slowly and subsurface.• Dilute the starting material or the nitrating agent with an appropriate solvent (e.g., glacial acetic acid).[5]
Low Yield of Desired Product • Incomplete reaction.• Impure starting materials or reagents.• Side reactions consuming the starting material.• Cautiously increase the reaction time or slightly raise the temperature after the initial addition.• Ensure the purity of 4-fluorophenol and the quality of the acids and solvents used.[1]• Optimize conditions (temperature, addition rate) to favor the desired reaction pathway.
Poor Regioselectivity (Isomer Mix) • High reaction temperature.• Non-optimal nitrating system.• Lower the reaction temperature to enhance selectivity.[1][5]• Explore alternative, milder nitrating agents that may offer better regioselectivity.[11]

Data Summary

The following table summarizes the key reaction parameters and their influence on product formation.

Table 1: Influence of Reaction Parameters on Nitration of 4-Fluorophenol

Parameter Condition Effect on Desired Product (this compound) Effect on Side Products
Temperature Low (-5 to 5°C)Maximizes regioselectivity and yield.Minimizes dinitration and polymerization.[5]
High (>40°C)May increase reaction rate but lowers selectivity.Increases formation of tars, oxidation products, and dinitrophenols.[5]
Nitric Acid (HNO₃) Stoichiometric (~1.1 eq.)Optimizes yield.Minimizes dinitration.
Excess (>1.5 eq.)No significant increase in yield.Significantly increases the formation of dinitrated byproducts.[4]
Addition Rate Slow, DropwiseEnsures better temperature control and selectivity.Reduces localized overheating, thus minimizing tar formation.
Fast / BulkCan lead to loss of thermal control.Promotes polymerization and reduces selectivity.
Mixing Vigorous / EfficientEnsures homogeneous reaction conditions.Prevents localized concentration gradients and "hot spots."[5]
Poor / InefficientLeads to inhomogeneous reaction.Increases the likelihood of tar formation and side reactions.

Experimental Protocols

Caution: Nitrated phenols can be explosive when heated and may form shock-sensitive metal salts.[9] Always handle these compounds with appropriate personal protective equipment (PPE), including face shields and gloves, and work in a well-ventilated fume hood.

Protocol 1: Optimized Nitration of 4-Fluorophenol

This protocol is designed to maximize the yield of this compound while minimizing side products.

1. Reagent Preparation:

  • Substrate Solution: Dissolve 1 mole of high-purity 4-fluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
  • Nitrating Mixture: Prepare the nitrating agent by slowly adding 1.1 moles of nitric acid (e.g., 65% solution) to a chilled solvent or another acid (if preparing a mixed-acid system) with stirring.

2. Reaction Setup and Execution:

  • Cool the flask containing the 4-fluorophenol solution to 0°C using an ice-salt bath.
  • Begin vigorous stirring of the solution.
  • Slowly add the nitrating mixture dropwise from the dropping funnel over a period of 1-2 hours. Ensure the tip of the funnel is below the surface of the reaction mixture to prevent localized concentration issues.
  • Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.
  • After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

3. Quenching and Work-up:

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring to quench the reaction.
  • The product may precipitate as a solid or can be extracted.
  • If a solid precipitates, collect it by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it.
  • If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).[5] Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography

Further purification is often necessary to separate the desired product from any remaining side products.

1. Slurry Preparation:

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of the elution solvent and then adding the silica. Remove the solvent under reduced pressure to obtain a free-flowing powder.

2. Column Packing and Elution:

  • Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be determined based on TLC analysis.
  • Carefully add the prepared slurry to the top of the column.
  • Elute the column with the chosen solvent system, collecting fractions. This compound is typically a yellow solid.[5]

3. Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. Confirm purity and identity using NMR and melting point analysis (m.p. 75-77 °C).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing side product formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent & Glassware Preparation Substrate_Sol Prepare Substrate Solution (4-Fluorophenol) Reagent_Prep->Substrate_Sol Nitrating_Mix Prepare Nitrating Mixture (e.g., HNO3 in Acetic Acid) Reagent_Prep->Nitrating_Mix Cooling Cool Substrate Solution (0 to 5°C) Substrate_Sol->Cooling Addition Slow Dropwise Addition of Nitrating Mixture Nitrating_Mix->Addition Cooling->Addition Stirring Maintain Temp & Stir (1-2 hours) Addition->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quench Quench in Ice Water Monitoring->Quench Extraction Extraction / Filtration Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Purity & Identity Analysis (NMR, MP) Purification->Analysis

Caption: Experimental workflow for the nitration of 4-fluorophenol.

G cluster_params cluster_outcomes Temp Temperature Product Desired Product (this compound) Temp->Product Low Side_Products Side Products (Tars, Dinitro, etc.) Temp->Side_Products High Conc HNO₃ Concentration & Stoichiometry Conc->Product Stoichiometric Conc->Side_Products High / Excess Rate Addition Rate & Mixing Rate->Product Slow / Efficient Rate->Side_Products Fast / Poor

Caption: Factors influencing product vs. side product formation.

References

Troubleshooting low conversion rates in 4-Fluoro-2-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4-Fluoro-2-nitrophenol. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low conversion. What are the most common causes?

Low conversion rates in SNAr reactions with this compound can stem from several factors. The most critical aspects to investigate are the reaction conditions, the purity of your reagents and solvents, and the nature of your nucleophile and base. The nitro group in the ortho position and the fluorine in the para position make the aromatic ring highly activated for nucleophilic attack. However, suboptimal conditions can still lead to poor yields.

Key areas to troubleshoot include:

  • Reaction Temperature and Time: These reactions often require heating to proceed at an appreciable rate. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions. The solvent plays a key role in solvating the reactants and intermediates.

  • Purity of Reactants and Solvents: Water and other protic impurities can significantly reduce the effectiveness of strong bases and may compete with the desired nucleophile, leading to hydrolysis of the starting material.

  • Nucleophile Reactivity: The nature of the nucleophile itself is a key determinant of reaction success. Sterically hindered or weakly nucleophilic reagents may require more forcing conditions.

Q2: How do I select the optimal solvent and base for my reaction?

The choice of solvent and base is interdependent and critical for achieving high conversion.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are generally preferred for SNAr reactions. They effectively solvate the cationic counter-ion of the base and nucleophile, leaving the anionic nucleophile more reactive. A study on a similar nucleophilic aromatic substitution reaction showed that THF was a more efficient solvent than DMF.[1]

  • Bases: The base should be strong enough to deprotonate the phenol group of this compound or the incoming nucleophile without promoting side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The strength of the base can significantly impact the yield. For instance, in one optimization study, t-BuOK provided a significantly higher yield compared to weaker, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Q3: Could side reactions be the cause of my low yield?

Yes, several side reactions can compete with the desired SNAr pathway and reduce your yield.

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of this compound to 2,4-dinitrophenol, especially under basic conditions.

  • Formation of Isomers: In the synthesis of this compound itself, for example by nitration of 4-fluorophenol, the formation of the 2-fluoro-6-nitrophenol isomer is a common side product that can be difficult to separate and may be carried over into subsequent reactions.

  • Further Nitration: Under certain conditions, further nitration of nitrophenols can occur, leading to the formation of dinitrophenol derivatives.[2]

  • Elimination Reactions: Depending on the substrate and the strength of the base, elimination reactions can sometimes compete with substitution.

Q4: My reaction is sluggish even with optimized solvent and base. What else can I try?

If your reaction is still not proceeding to completion, consider the following:

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields. In an optimized SNAr reaction, switching from conventional heating at 55°C for 12 hours (45% yield) to microwave irradiation at 95°C for 40 minutes increased the yield to 96%.[1]

  • Catalyst Deactivation: While not always applicable to SNAr with this compound, if your specific reaction involves a catalyst, be aware that functional groups on the aromatic ring, like the nitro group, can sometimes coordinate with and deactivate the catalyst.[3]

  • Purity of this compound: Ensure your starting material is of high purity. Impurities can interfere with the reaction. The typical purity for commercially available this compound is around 99%.[4]

Data Presentation

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions [1]

EntrySolventBaseTemperature (°C)TimeYield (%)
1DMFt-BuOK5512 h45
2Dioxanet-BuOK5512 h61
3THFt-BuOK5512 h75
4THFLiHMDS5512 h52
5THFDBU5512 h25
6THFt-BuOK80 (Microwave)40 min88
7THFt-BuOK90 (Microwave)40 min92
8THFt-BuOK95 (Microwave)40 min96
9THFt-BuOK95 (Microwave)20 min85
10THFt-BuOK95 (Microwave)60 min96

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent). Add the amine (1.1-1.5 eq) to the solution, followed by an appropriate base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 5-Fluoro-2-nitrophenol from 2,4-Difluoronitrobenzene [5]

This protocol details a high-yield synthesis of a positional isomer, which illustrates a successful reaction in this chemical family.

  • Reaction Setup: In a 500 mL reaction flask, add 127.5 g of concentrated ammonia water. At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene.

  • Reaction: Begin stirring and slowly raise the temperature to 40°C. Maintain this temperature for 3 hours.

  • Monitoring: Analyze the reaction mixture to confirm the disappearance of the starting material.

  • Crystallization and Filtration: Cool the mixture to 5-10°C while stirring to induce crystallization.

  • Isolation: Collect the product, 5-fluoro-2-nitroaniline, by filtration. This intermediate can then be converted to 5-fluoro-2-nitrophenol. A reported yield for the initial step is 98%.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Reactions start Low Conversion Rate Observed optimize Systematic Optimization start->optimize check_conditions Review Reaction Conditions temp_time Temperature and Reaction Time check_conditions->temp_time solvent_base Solvent and Base Selection check_conditions->solvent_base check_purity Assess Reagent and Solvent Purity start_material Purity of this compound check_purity->start_material reagents Purity of Nucleophile and Base check_purity->reagents solvent_dryness Solvent Anhydrous? check_purity->solvent_dryness check_side_reactions Investigate Potential Side Reactions hydrolysis Hydrolysis check_side_reactions->hydrolysis isomerization Isomer Formation check_side_reactions->isomerization other_reactions Other Competing Reactions check_side_reactions->other_reactions optimize->check_conditions No optimize->check_purity No optimize->check_side_reactions No success High Conversion Achieved optimize->success Yes increase_temp_time Increase Temperature/Time temp_time->increase_temp_time change_solvent_base Change Solvent/Base solvent_base->change_solvent_base purify_reagents Purify/Dry Reagents and Solvents start_material->purify_reagents reagents->purify_reagents solvent_dryness->purify_reagents hydrolysis->purify_reagents increase_temp_time->optimize Re-evaluate use_microwave Consider Microwave Heating increase_temp_time->use_microwave change_solvent_base->optimize Re-evaluate purify_reagents->optimize Re-evaluate use_microwave->optimize Re-evaluate

Caption: A logical workflow for troubleshooting low conversion rates.

Caption: The addition-elimination mechanism of SNAr reactions.

References

Optimizing temperature control for regioselective nitration of fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature control for the regioselective nitration of fluorophenols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the nitration of fluorophenols, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Nitrofluorophenol Isomer 1. Suboptimal Reaction Temperature: The temperature may be favoring the formation of an undesired isomer or promoting side reactions. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 3. Side Reactions: Oxidation of the phenol or polynitration can significantly reduce the yield of the desired mononitrated product. 4. Loss of Product During Workup: The separation and purification process may not be optimized.1. Optimize Temperature: Carefully control the reaction temperature. Lower temperatures (e.g., -5°C to 5°C) generally favor ortho-nitration (kinetic product), while slightly elevated temperatures may favor the para-isomer (thermodynamic product). Refer to the data table below for illustrative examples. 2. Increase Reaction Time/Improve Stirring: Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or GC-MS. 3. Strict Temperature Control & Slow Addition: Maintain a consistently low temperature during the addition of the nitrating agent to minimize oxidation. Add the nitrating agent dropwise to prevent localized overheating. 4. Optimize Purification: Utilize steam distillation to separate ortho and para isomers, as the ortho isomer is typically more volatile. Column chromatography can also be employed for separation.
Poor Regioselectivity (Mixture of Ortho and Para Isomers) 1. Inappropriate Reaction Temperature: The chosen temperature does not sufficiently favor the formation of one isomer over the other. 2. Nature of the Substrate: The position of the fluorine atom on the phenol ring influences its directing effect.1. Adjust Temperature Based on Target Isomer: For a higher ortho to para ratio, conduct the reaction at a lower temperature. To increase the proportion of the para isomer, a slightly higher temperature may be beneficial, but this must be balanced against the risk of side reactions. 2. Consider a Two-Step Protocol for High Para Selectivity: For high para selectivity, a nitrosation reaction at low temperature followed by oxidation can be a more effective strategy.
Formation of Dark-Colored or Tarry Reaction Mixture 1. Oxidation of the Phenolic Ring: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. "Runaway" Reaction: Rapid addition of the nitrating agent can lead to an uncontrolled exothermic reaction. 3. Polynitration: Excessive nitrating agent or high temperatures can lead to the formation of dinitro- or trinitrophenols, which can contribute to the dark coloration.1. Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally at or below 5°C, during the addition of the nitrating agent. 2. Slow, Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Use Stoichiometric Amounts of Nitrating Agent: Carefully control the stoichiometry to favor mononitration.
Difficulty Separating Ortho and Para Isomers 1. Similar Physical Properties: The isomers can have similar polarities, making chromatographic separation challenging.1. Steam Distillation: This is often the most effective method for separating ortho and para-nitrophenols due to the intramolecular hydrogen bonding in the ortho isomer, which makes it more volatile. 2. Optimize Column Chromatography: If chromatography is necessary, screen different solvent systems to maximize the separation of the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the regioselective nitration of fluorophenols?

A1: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity of the nitration. In general, the nitration of phenols is an exothermic reaction, and careful temperature control is necessary to prevent side reactions such as oxidation and polynitration.[1] Lower temperatures typically favor the formation of the ortho-nitro isomer, which is the kinetically controlled product. Conversely, higher temperatures can favor the formation of the more thermodynamically stable para-nitro isomer.

Q2: Why is a low temperature generally recommended for the nitration of phenols?

A2: Maintaining a low temperature (e.g., 0-5°C) is crucial for several reasons. Firstly, it helps to control the exothermic nature of the reaction, preventing "runaway" reactions and ensuring safety. Secondly, it minimizes the occurrence of undesirable side reactions, such as the oxidation of the highly activated phenol ring, which can lead to the formation of tarry byproducts and a decrease in yield.[1] Lastly, lower temperatures can enhance the regioselectivity, often favoring the formation of the ortho product.

Q3: How can I improve the yield of the para-nitrofluorophenol?

A3: While higher temperatures can favor the para isomer, this approach is often complicated by an increase in side reactions. A more reliable method for obtaining a high yield of the para product is a two-step process involving nitrosation followed by oxidation. This typically involves reacting the fluorophenol with a nitrosating agent (like sodium nitrite in the presence of acid) at a low temperature to form the para-nitrosophenol, which is then oxidized to the desired para-nitrophenol.

Q4: What are common side products in the nitration of fluorophenols and how can they be minimized?

A4: Common side products include the corresponding isomeric nitrophenol (i.e., the ortho isomer if the para is desired, and vice versa), dinitrated fluorophenols, and polymeric or tarry materials resulting from oxidation of the starting material or product. To minimize these, it is essential to maintain a low reaction temperature, add the nitrating agent slowly and in a controlled manner, and use the correct stoichiometry of reactants.

Q5: Can the position of the fluorine atom affect the outcome of the nitration?

A5: Yes, the position of the fluorine atom influences the electronic and steric environment of the aromatic ring, which in turn affects the regioselectivity of the nitration. The fluorine atom is an ortho, para-directing group, but its influence will be combined with the powerful directing effect of the hydroxyl group.

Data Presentation

The following table provides an illustrative summary of the expected effect of temperature on the regioselectivity of the mononitration of 2-fluorophenol. Please note that these values are representative and the actual isomer ratios may vary depending on the specific reaction conditions, including the nitrating agent and solvent used.

Substrate Reaction Temperature (°C) Illustrative ortho to para Isomer Ratio (approximate) Primary Control
2-Fluorophenol-5 to 52 : 1Kinetic
2-Fluorophenol20 to 301.5 : 1Mixed
2-Fluorophenol40 to 501 : 1.2Thermodynamic

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Nitration of 2-Fluorophenol

This protocol outlines a general method for the nitration of 2-fluorophenol with an emphasis on temperature control to influence regioselectivity.

Materials:

  • 2-Fluorophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Salt

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-fluorophenol (1 equivalent) in dichloromethane.

  • Cooling: Cool the flask in an ice-salt bath to the desired reaction temperature (e.g., 0°C for favoring the ortho isomer).

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred solution of 2-fluorophenol via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature within ±2°C of the target temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of ortho- and para-nitro-2-fluorophenol, can be separated by steam distillation or column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Fluorophenol in Solvent C Cool Fluorophenol Solution to Target Temperature (e.g., 0°C) A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) D Slow, Dropwise Addition of Nitrating Mixture B->D C->D E Maintain Constant Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Quench Reaction on Ice F->G H Liquid-Liquid Extraction G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Purify Isomers (Steam Distillation / Chromatography) J->K

Caption: A generalized experimental workflow for the temperature-controlled nitration of fluorophenols.

Troubleshooting_Guide cluster_yield Low Yield cluster_selectivity Poor Regioselectivity cluster_byproducts Dark/Tarry Mixture Start Problem Encountered During Nitration Yield_Check Check Reaction Temperature and Time Start->Yield_Check Selectivity_Check Analyze o:p Ratio Start->Selectivity_Check Byproduct_Check Review Temperature Control and Addition Rate Start->Byproduct_Check Yield_Solution1 Optimize Temperature for Desired Isomer Yield_Check->Yield_Solution1 Yield_Solution2 Increase Reaction Time / Improve Stirring Yield_Check->Yield_Solution2 Selectivity_Solution1 Lower Temperature for Higher Ortho % Selectivity_Check->Selectivity_Solution1 Selectivity_Solution2 Consider Nitrosation/Oxidation for Para Selectivity_Check->Selectivity_Solution2 Byproduct_Solution1 Ensure Strict Low Temperature Byproduct_Check->Byproduct_Solution1 Byproduct_Solution2 Slow Dropwise Addition of Nitrating Agent Byproduct_Check->Byproduct_Solution2

Caption: A troubleshooting decision tree for common issues in fluorophenol nitration.

References

Alternative nitrating agents for the synthesis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. This resource is intended for researchers, scientists, and drug development professionals to address common challenges and explore alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The primary methods for synthesizing this compound from 4-fluorophenol involve electrophilic aromatic substitution. The most common approaches include:

  • Direct Nitration with Nitric Acid: This is a conventional method using concentrated nitric acid, often in a solvent like dichloromethane, at low temperatures.

  • Nitration with Metal Nitrates: Certain metal nitrates, such as iron(III) nitrate, can serve as milder and more regioselective nitrating agents.

  • Two-Step Nitrosation and Oxidation: This method involves the nitrosation of 4-fluorophenol to form 4-fluoro-2-nitrosophenol, followed by oxidation to the desired 2-nitro product. This pathway can offer high regioselectivity.

Q2: Why is regioselectivity a concern in the nitration of 4-fluorophenol?

A2: The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are both ortho-, para-directing for electrophilic substitution. This means that nitration can occur at the positions ortho and para to these activating groups. In 4-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) are activated. Therefore, the reaction can yield a mixture of this compound and 4-fluoro-6-nitrophenol, making the separation of the desired isomer a critical step.

Q3: What is the typical starting material for the synthesis of this compound?

A3: The most common starting material is 4-fluorophenol.

Alternative Nitrating Agents: A Comparative Overview

For researchers seeking alternatives to standard nitric acid nitration, several other reagents can be employed. The choice of nitrating agent can significantly impact yield, regioselectivity, and reaction conditions.

Nitrating Agent/MethodTypical ConditionsReported Yield of this compoundRegioselectivity (ortho:para)Key Advantages & Disadvantages
90% Nitric Acid Dichloromethane, -10°C to 0°C~28%[1]Mixture of isomers (2-nitro and 6-nitro)Advantages: Readily available reagents. Disadvantages: Low yield of the desired isomer, formation of difficult-to-separate isomers, and use of strong, corrosive acid.[1]
Iron(III) Nitrate Nonahydrate Activated by tungstophosphoric acid cesium saltData not available for 4-fluorophenol specifically, but generally good yields for phenols.Generally high ortho-selectivity for phenols.Advantages: Milder reaction conditions, potentially higher regioselectivity.[2] Disadvantages: Requires a specific catalyst, and quantitative data for this specific substrate is not readily available.
Nitrosation followed by Oxidation Step 1: Sodium nitrite, dilute HCl, -5°C to 5°C. Step 2: Dilute nitric acid, 40°C.~90%High selectivity for the 2-nitro isomer.Advantages: High yield and regioselectivity, avoids strong nitrating mixtures. Disadvantages: A two-step process.

Experimental Protocols

Protocol 1: Synthesis of this compound using 90% Nitric Acid[1]

This protocol is a baseline method for direct nitration.

Materials:

  • 4-Fluorophenol

  • Dichloromethane

  • 90% Nitric Acid

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add 90% nitric acid (1.1 eq) dropwise, ensuring the reaction temperature is maintained at approximately -5°C. The addition should take about 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • At the end of the reaction, collect the precipitate by filtration and wash it several times with cold dichloromethane.

  • The solid product can be further purified by recrystallization from a suitable solvent like methylcyclohexane.

Separation of Isomers: The dichloromethane mother liquor contains the 4-fluoro-6-nitrophenol isomer. To isolate it, wash the mother liquor with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent. The resulting solid can be purified by treatment with boiling hexane.[1]

Protocol 2: Synthesis of this compound via Nitrosation and Oxidation

This two-step method offers higher yield and regioselectivity.

Materials:

  • 4-Fluorophenol

  • Sodium nitrite

  • Dilute Hydrochloric Acid (e.g., 15%)

  • Dilute Nitric Acid (e.g., 30%)

  • Ice bath

Step 1: Nitrosation

  • In a reaction vessel, cool a solution of dilute hydrochloric acid to 0°C.

  • Prepare a solution of sodium nitrite in water.

  • Simultaneously and slowly, add the 4-fluorophenol and the sodium nitrite solution to the cooled hydrochloric acid, maintaining the temperature between -5°C and 5°C.

  • Stir the reaction mixture at this temperature for a set period to ensure complete formation of 4-fluoro-2-nitrosophenol.

Step 2: Oxidation

  • To the nitrosophenol intermediate from Step 1, add dilute nitric acid at around 5°C.

  • Gradually warm the reaction mixture to approximately 40°C and maintain it for about 1 hour.

  • Cool the mixture and collect the precipitated this compound by filtration.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired 2-Nitro Isomer - Non-selective nitration leading to a high proportion of the 6-nitro isomer.[1]- Over-nitration to dinitro- or trinitro-phenols.- Oxidation of the phenol by the nitrating agent, leading to tar formation.[3]- Optimize Reaction Temperature: Maintain a low temperature (e.g., -10°C to 0°C) to improve selectivity.[1]- Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to prevent over-nitration.- Consider Alternative Reagents: Employ a more regioselective method, such as the nitrosation/oxidation pathway or nitration with a milder agent like iron(III) nitrate.
Formation of Dark-Colored or Tarry Reaction Mixture - Oxidation of the starting material or product by the strong oxidizing nitrating agent.[3]- "Runaway" reaction due to rapid addition of the nitrating agent or poor temperature control.- Strict Temperature Control: Carefully monitor and maintain the reaction temperature at the recommended low value.- Slow Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to prevent localized overheating.- Work-up Procedure: After the reaction, quenching the mixture on ice can help minimize further side reactions.[4]
Product Does Not Precipitate After Quenching - The product may be soluble in the acidic aqueous mixture.- The product may be an oil at the quenching temperature.- Perform Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[4]- Combine and Wash: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize residual acid, followed by water and brine washes.[4]
Emulsion Formation During Work-up - Vigorous shaking during extraction.- Presence of acidic or basic impurities acting as surfactants.- Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[4]- Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.- Filtration: Pass the emulsified layer through a pad of celite.
Difficulty in Separating 2-Nitro and 6-Nitro Isomers - Similar polarities of the two isomers.- Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility in a particular solvent.- Column Chromatography: While potentially challenging on a large scale, silica gel chromatography can be effective for separating the isomers. The choice of eluent is critical.- High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be used to effectively separate nitrophenol isomers.[5]

Visualizing the Synthetic Pathways

To aid in understanding the reaction workflows, the following diagrams illustrate the key synthetic routes.

Nitration_Pathways cluster_direct Direct Nitration cluster_nitrosation Nitrosation-Oxidation Pathway start1 4-Fluorophenol product_mix Mixture of Isomers (this compound & 4-Fluoro-6-nitrophenol) start1->product_mix Nitration reagent1 HNO₃/Solvent separation Separation (e.g., Crystallization, Chromatography) product_mix->separation final_product1 This compound separation->final_product1 start2 4-Fluorophenol intermediate 4-Fluoro-2-nitrosophenol start2->intermediate Nitrosation reagent2 NaNO₂/HCl final_product2 This compound intermediate->final_product2 Oxidation reagent3 Dilute HNO₃

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow start Nitration of 4-Fluorophenol Reaction Complete quench Quench Reaction Mixture (e.g., on ice) start->quench observe Observe for Precipitate quench->observe precipitate_yes Solid Precipitates observe->precipitate_yes Yes precipitate_no No Precipitate / Oily Product observe->precipitate_no No filter Filter and Wash Solid precipitate_yes->filter extract Perform Liquid-Liquid Extraction precipitate_no->extract crude_product Crude Product filter->crude_product wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate evaporate->crude_product analyze Analyze Purity and Isomer Ratio (TLC, NMR, HPLC) crude_product->analyze purify Purify as Needed (Recrystallization, Chromatography) analyze->purify final_product Pure this compound purify->final_product

Caption: General work-up and troubleshooting workflow.

References

Technical Support Center: Recrystallization of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 4-Fluoro-2-nitrophenol through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: A good starting point for recrystallization is a solvent system in which this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For nitrophenols, common solvents include ethanol, methanol, acetone, and ethyl acetate.[1] Due to the polarity of this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. An initial screening of solvents is recommended to determine the optimal system for your specific purity requirements.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The melting point of this compound is 75-77 °C. If the boiling point of your solvent is higher than this, oiling out is more likely.

To troubleshoot this:

  • Add more solvent: This can keep the compound in solution at a lower temperature.

  • Lower the temperature: Ensure you are not overheating the solution.

  • Change the solvent system: Switch to a solvent with a lower boiling point or a mixed solvent system that allows for dissolution at a temperature below the melting point of your compound.

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize yield.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Q4: How can I remove colored impurities from my this compound sample?

A4: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated.Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
Crystals form too quickly. The solution is too concentrated or cooled too rapidly.Add a small amount of additional hot solvent to the heated solution and allow it to cool more slowly. Rapid crystallization can trap impurities.
The recrystallized product is not pure. Inefficient removal of impurities.Ensure complete dissolution in the minimum amount of hot solvent and slow cooling to allow for selective crystallization. Consider a second recrystallization.
The chosen solvent is not appropriate.The solvent may be dissolving impurities as well as the product. Try a different solvent or solvent system with different polarity.

Data Presentation

Table 1: Representative Solubility of this compound in Common Solvents

Disclaimer: The following data is representative and intended for guidance. Actual solubilities should be determined experimentally.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterLowModerate
EthanolModerateHigh
HexaneVery LowLow
Ethyl AcetateModerateHigh
AcetoneHighVery High

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound (using Ethanol)
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization of this compound (using Ethanol/Water)
  • Dissolution: Dissolve the impure this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Troubleshooting start Recrystallization Experiment dissolve Dissolve in Hot Solvent start->dissolve oiling_out Oiling Out? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield? collect->low_yield troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool Retry oiling_out->cool No oiled Product Oiled Out oiling_out->oiled Yes troubleshoot_oiling Troubleshoot: - Add more solvent - Lower temperature - Change solvent oiled->troubleshoot_oiling troubleshoot_oiling->dissolve Retry yield_ok Acceptable Yield low_yield->yield_ok No troubleshoot_yield Troubleshoot: - Check solvent amount - Ensure slow cooling - Wash with cold solvent low_yield->troubleshoot_yield Yes troubleshoot_yield->start Redo Experiment

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitrophenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct nitration of 4-fluorophenol using a nitrating agent, typically a mixture of nitric acid and a catalyst or a milder nitrating agent. A common approach is the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid.[1]

Q2: What are the primary impurities I should expect in this synthesis?

A2: The primary impurities are typically positional isomers formed during the electrophilic aromatic substitution reaction. The most significant impurity is often the ortho-isomer, 2-Fluoro-4-nitrophenol . Another common byproduct is the 2-Fluoro-6-nitrophenol isomer.[2][3] Depending on the reaction conditions, over-nitration can lead to dinitrated products such as 4-Fluoro-2,6-dinitrophenol . In some cases, minor byproducts like diaryl ethers may also be formed.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a hexane-ethyl acetate mixture, can effectively separate the starting material (4-fluorophenol), the desired product (this compound), and the major isomeric impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: Why is the separation of this compound from its isomers often challenging?

A4: The positional isomers of fluoro-nitrophenol have very similar polarities and physical properties, which makes their separation by standard purification techniques like column chromatography or recrystallization difficult.[2] Their similar structures lead to comparable interactions with the stationary phase in chromatography and similar solubilities in common solvents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent: The chosen nitrating agent may not be effective under the reaction conditions. 3. Side Reactions: Formation of significant amounts of byproducts.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Ensure the nitric acid is of high concentration and the sulfuric acid catalyst is fresh. Consider alternative nitrating agents if yields remain low. 3. Carefully control the reaction temperature, as higher temperatures can favor the formation of over-nitrated and decomposition products. Add the nitrating agent slowly to maintain temperature control.
Product is Contaminated with Isomeric Impurities 1. Lack of Regioselectivity: The nitration of 4-fluorophenol is not perfectly regioselective, leading to a mixture of isomers. 2. Ineffective Purification: The chosen purification method is not adequately separating the isomers.1. Optimize reaction conditions to favor the formation of the desired isomer. Lower reaction temperatures often increase regioselectivity. 2. Employ high-performance liquid chromatography (HPLC) or careful fractional crystallization with a variety of solvent systems to improve separation. It may be necessary to perform multiple purification steps.
Formation of Dark Tar-like Substances 1. Over-oxidation: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.1. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. 2. Use a less harsh nitrating agent or a shorter reaction time. Ensure the work-up procedure is performed promptly after the reaction is complete.
Difficulty in Isolating the Product 1. Product Solubility: The product may be highly soluble in the work-up solvents. 2. Emulsion Formation: Formation of a stable emulsion during aqueous work-up.1. Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-Fluorophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4-fluorophenol over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired product from isomeric impurities.

Visualizing the Synthesis and Potential Issues

Synthesis Pathway of this compound

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol This compound This compound 4-Fluorophenol->this compound Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)

Caption: Synthesis of this compound from 4-fluorophenol.

Formation of Common Impurities

Impurity_Formation cluster_main Nitration of 4-Fluorophenol cluster_products Reaction Products 4-Fluorophenol 4-Fluorophenol This compound (Desired) This compound (Desired) 4-Fluorophenol->this compound (Desired) 2-Fluoro-4-nitrophenol (Isomer) 2-Fluoro-4-nitrophenol (Isomer) 4-Fluorophenol->2-Fluoro-4-nitrophenol (Isomer) 2-Fluoro-6-nitrophenol (Isomer) 2-Fluoro-6-nitrophenol (Isomer) 4-Fluorophenol->2-Fluoro-6-nitrophenol (Isomer) 4-Fluoro-2,6-dinitrophenol (Over-nitration) 4-Fluoro-2,6-dinitrophenol (Over-nitration) 4-Fluorophenol->4-Fluoro-2,6-dinitrophenol (Over-nitration)

Caption: Common impurities in this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp check_byproducts Analyze for Byproducts (TLC/GC-MS) sm_absent->check_byproducts end Improved Yield increase_time_temp->end high_byproducts High Byproducts check_byproducts->high_byproducts Yes low_byproducts Low Byproducts check_byproducts->low_byproducts No optimize_conditions Optimize Conditions (Lower Temp, Slower Addition) high_byproducts->optimize_conditions check_workup Review Work-up & Purification low_byproducts->check_workup optimize_conditions->end check_workup->end

Caption: Troubleshooting workflow for low product yield.

References

Stability of 4-Fluoro-2-nitrophenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-fluoro-2-nitrophenol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in experimental settings?

A1: this compound, like many substituted phenols, is susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the fluoro group and reactions involving the nitro and hydroxyl groups, particularly under strongly acidic or basic conditions.[1] These degradation pathways can lead to the formation of impurities, which may interfere with experimental results and the development of pharmaceutical products. Understanding the stability profile is crucial for developing robust analytical methods and ensuring the quality of drug substances and products.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is likely to be the hydrolysis of the C-F bond, which can be catalyzed by hydronium ions. The rate of hydrolysis is generally slower in acidic solutions compared to alkaline conditions.[2]

  • Basic Conditions: In alkaline solutions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This can lead to the displacement of the fluorine atom by a hydroxyl group. Degradation is typically faster at higher pH values.[2][3]

Q3: What are the likely degradation products of this compound under acidic and basic stress?

A3: Based on the structure of this compound and general degradation pathways of related compounds, the following degradation products can be anticipated:

Stress ConditionPotential Degradation ProductChemical Structure
Acidic Hydrolysis 2-Nitro-1,4-benzenediolOH-C₆H₃(NO₂)-OH
Basic Hydrolysis 2-Nitro-1,4-benzenediolOH-C₆H₃(NO₂)-OH

It is important to note that other minor degradation products may also form depending on the specific reaction conditions.

Troubleshooting Guide

Issue: Inconsistent analytical results or appearance of unknown peaks in chromatograms.

Possible Cause: Degradation of this compound in your sample or during analysis.

Troubleshooting Steps:

  • Verify Sample Preparation and Storage:

    • Ensure that stock solutions and samples are prepared in appropriate solvents and stored at recommended temperatures (typically 2-8°C for solutions).[4]

    • Avoid prolonged exposure to light, as nitrophenols can be photolabile.

    • Use freshly prepared solutions for analysis whenever possible.

  • Evaluate Analytical Method Conditions:

    • The pH of the mobile phase in liquid chromatography can influence the stability of the analyte on the column. Ensure the mobile phase pH is within a range where this compound is stable.

    • High temperatures in the GC injector port or LC column oven can induce thermal degradation. Optimize these parameters to minimize degradation.

  • Perform a Forced Degradation Study:

    • To identify potential degradation products and develop a stability-indicating analytical method, a forced degradation study is recommended.[5] This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and to develop a stability-indicating HPLC method.

Objective: To identify the degradation products of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.[7][8]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 2-8 hours).[9]

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • If significant degradation occurs, shorten the exposure time. If no degradation is observed, repeat with 1 N NaOH or at an elevated temperature.[9]

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.

Data Presentation: Summary of Forced Degradation Results

The results of the forced degradation study can be summarized in a table as shown below. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNo. of Degradation Products
Acidic 0.1 N HCl24 hRT[Insert Data][Insert Data]
1 N HCl8 h60°C[Insert Data][Insert Data]
Basic 0.1 N NaOH2 hRT[Insert Data][Insert Data]
1 N NaOH2 h60°C[Insert Data][Insert Data]
Oxidative 3% H₂O₂24 hRT[Insert Data][Insert Data]
Thermal (Solid) -24 h60°C[Insert Data][Insert Data]
Thermal (Solution) -24 h60°C[Insert Data][Insert Data]
Photolytic ICH Q1B-RT[Insert Data][Insert Data]
RT: Room Temperature

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Define_Objective Define Study Objective (e.g., Stability Indicating Method) Review_Literature Review Literature for Known Instabilities Define_Objective->Review_Literature Select_Stress_Conditions Select Stress Conditions (Acid, Base, Oxidative, etc.) Review_Literature->Select_Stress_Conditions Prepare_Samples Prepare Stressed Samples and Controls Select_Stress_Conditions->Prepare_Samples Analyze_Samples Analyze Samples by HPLC Prepare_Samples->Analyze_Samples Identify_Degradants Identify and Quantify Degradation Products Analyze_Samples->Identify_Degradants Assess_Mass_Balance Assess Mass Balance Identify_Degradants->Assess_Mass_Balance Develop_Method Develop/Validate Stability- Indicating Method Assess_Mass_Balance->Develop_Method

Caption: A logical workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway under Basic Conditions

Basic_Degradation_Pathway Reactant This compound C₆H₄FNO₃ Intermediate Phenoxide Ion Reactant->Intermediate + OH⁻ Product 2-Nitro-1,4-benzenediol C₆H₅NO₄ Intermediate->Product + H₂O - F⁻

Caption: A potential degradation pathway of this compound under basic conditions.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectra of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the NMR Spectral Data of a Key Synthetic Intermediate.

This guide provides a comprehensive interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-nitrophenol. By presenting a comparison of experimental and predicted data, this document aims to serve as a valuable resource for the structural elucidation and verification of this important fluorinated aromatic compound. The detailed experimental protocols, data tables, and visual representations of molecular interactions offer a practical framework for researchers engaged in organic synthesis and drug discovery.

Data Presentation: A Comparative Analysis of NMR Data

The structural characterization of this compound is substantiated by the following 1H and 13C NMR data. The experimental 1H NMR data was obtained in deuterated chloroform (CDCl3). Due to the limited availability of public experimental 13C NMR data, a comparison is made with predicted chemical shifts.

Table 1: 1H NMR Data for this compound (Solvent: CDCl3)

Proton AssignmentExperimental Chemical Shift (ppm)[1]Predicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-37.827.95Doublet of doublets (dd)9.2, 2.8
H-57.377.21Doublet of doublets (dd)9.2, 4.4
H-67.177.03Triplet of doublets (td)9.2, 2.8
-OH10.40-Singlet (s)-

Table 2: 13C NMR Data for this compound (Solvent: CDCl3)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C-OH)152.8
C-2 (C-NO2)139.5
C-3128.2
C-4 (C-F)160.5 (d, 1JCF ≈ 250 Hz)
C-5118.5 (d, 2JCF ≈ 25 Hz)
C-6113.1 (d, 3JCF ≈ 8 Hz)

Experimental Protocols

The experimental 1H NMR spectrum was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The sample concentration was approximately 5-10 mg/mL. Standard acquisition parameters were used, including a 30-degree pulse width and a relaxation delay of 1 second.

Interpretation of the Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl3 displays four distinct signals, three in the aromatic region and one broad singlet corresponding to the phenolic proton.

  • Phenolic Proton (-OH): A broad singlet is observed at approximately 10.40 ppm.[1] This significant downfield shift is attributed to the strong deshielding effect of the neighboring nitro group and intramolecular hydrogen bonding with the oxygen of the nitro group.

  • Aromatic Protons:

    • H-3: The proton ortho to the nitro group and meta to the fluorine atom appears as a doublet of doublets at 7.82 ppm.[1] The splitting pattern arises from coupling to H-5 (ortho coupling, J ≈ 9.2 Hz) and H-6 (meta coupling, J ≈ 2.8 Hz).

    • H-5: This proton, situated between the fluorine and hydroxyl groups, resonates as a doublet of doublets at 7.37 ppm.[1] It is coupled to H-6 (ortho coupling, J ≈ 9.2 Hz) and to the fluorine atom (meta coupling, J ≈ 4.4 Hz).

    • H-6: The proton ortho to the fluorine atom and meta to the hydroxyl group appears as a triplet of doublets at 7.17 ppm.[1] The larger splitting is due to ortho coupling with H-5 (J ≈ 9.2 Hz), and the smaller splitting is a result of meta coupling to H-3 (J ≈ 2.8 Hz) and coupling to the fluorine atom.

The experimental chemical shifts are in good agreement with the predicted values, confirming the assigned structure.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound shows six distinct signals for the aromatic carbons, as expected from the lack of symmetry in the molecule. The presence of the fluorine atom introduces characteristic C-F coupling, which would result in the splitting of the signals for the carbons in close proximity to it.

  • C-1 (C-OH): The carbon bearing the hydroxyl group is predicted to resonate around 152.8 ppm.

  • C-2 (C-NO2): The presence of the electron-withdrawing nitro group deshields C-2, with a predicted chemical shift of approximately 139.5 ppm.

  • C-3: This carbon is predicted to appear at around 128.2 ppm.

  • C-4 (C-F): The carbon directly attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet. Its predicted chemical shift is around 160.5 ppm.

  • C-5: This carbon will exhibit a smaller two-bond coupling (²JCF) to the fluorine atom, predicted to be around 25 Hz, and its chemical shift is predicted at approximately 118.5 ppm.

  • C-6: The carbon meta to the fluorine atom will show an even smaller three-bond coupling (³JCF) of around 8 Hz, with a predicted chemical shift of about 113.1 ppm.

The predicted chemical shifts and the expected C-F coupling patterns provide a strong basis for the interpretation of an experimental ¹³C NMR spectrum.

Mandatory Visualization

The following diagram illustrates the key through-bond interactions (J-couplings) that give rise to the observed splitting patterns in the ¹H NMR spectrum of this compound.

References

A Comparative Infrared Spectroscopic Analysis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the interpretation of the infrared spectrum of 4-fluoro-2-nitrophenol, with comparisons to related phenol derivatives.

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Through a detailed peak assignment and comparison with the spectra of 2-nitrophenol and 4-fluorophenol, this document aims to elucidate the vibrational characteristics of this substituted phenol. The information presented herein is intended to assist in the structural characterization and quality control of this compound in various research and development settings.

Experimental Data: IR Peak Assignment

The infrared spectrum of this compound exhibits a complex pattern of absorption bands arising from the vibrations of its various functional groups. The positions of these bands are influenced by the electronic effects of the electron-withdrawing nitro group and the electronegative fluorine atom, as well as by potential intra- and intermolecular hydrogen bonding. A detailed assignment of the major vibrational modes is presented in Table 1, alongside the corresponding data for 2-nitrophenol and 4-fluorophenol for comparative analysis.

Vibrational Mode This compound (cm⁻¹) 2-Nitrophenol (cm⁻¹) **4-Fluorophenol (cm⁻¹) **Assignment Description
O-H stretch~3200-3500 (broad)~3200-3500 (broad)~3200-3600 (broad)Stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.
Aromatic C-H stretch~3100~3070-3120~3030-3100Stretching vibrations of the C-H bonds on the aromatic ring.
Asymmetric NO₂ stretch~1530~1530-Asymmetric stretching of the nitro group.
Symmetric NO₂ stretch~1350~1350-Symmetric stretching of the nitro group.
Aromatic C=C stretch~1600, ~1480~1615, ~1580, ~1475~1600, ~1500Stretching vibrations within the benzene ring.
C-O stretch~1260~1270~1230Stretching vibration of the carbon-oxygen bond of the phenol.
C-F stretch~1200-~1220Stretching vibration of the carbon-fluorine bond.
In-plane O-H bend~1380~1370~1360Bending vibration of the hydroxyl group within the plane of the ring.
Aromatic C-H in-plane bend~1150, ~1080~1160, ~1040~1160, ~1100Bending vibrations of the aromatic C-H bonds within the plane of the ring.
Aromatic C-H out-of-plane bend~850~820, ~740~830Bending vibrations of the aromatic C-H bonds out of the plane of the ring.
C-N stretch~880~880-Stretching vibration of the carbon-nitrogen bond.

Note: The peak positions are approximate and can vary based on the sample preparation method and the physical state of the sample.

Comparative Analysis

The IR spectrum of this compound displays characteristic features that can be understood by comparison with its parent and substituted analogues.

  • O-H Stretching: Similar to 2-nitrophenol and 4-fluorophenol, this compound exhibits a broad O-H stretching band, indicative of hydrogen bonding. In 2-nitrophenol, intramolecular hydrogen bonding between the hydroxyl and nitro groups is a dominant feature.[1] The presence of the nitro group ortho to the hydroxyl group in this compound suggests the likelihood of similar intramolecular interactions.

  • NO₂ Stretching: The strong asymmetric and symmetric stretching vibrations of the nitro group are prominent in the spectra of both this compound and 2-nitrophenol, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These bands are absent in the spectrum of 4-fluorophenol.

  • C-F Stretching: A key distinguishing feature in the spectrum of this compound is the C-F stretching vibration, which is expected in the region of 1200 cm⁻¹. This band is also present in the spectrum of 4-fluorophenol but absent in that of 2-nitrophenol.

  • Aromatic Region: The aromatic C=C stretching vibrations in all three compounds appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and number of these bands.[2]

Experimental Protocols

The following is a standard protocol for acquiring the FTIR spectrum of a solid sample like this compound using the KBr pellet method.

Materials:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press kit

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Take approximately 1-2 mg of the this compound sample and 100-200 mg of dry IR grade KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the sample to the KBr in the mortar and grind the mixture thoroughly until a homogenous fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture into the die of a pellet press.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • A background spectrum of the empty sample compartment should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Logical Workflow for IR Spectrum Analysis

The process of analyzing an IR spectrum to identify a compound and its functional groups follows a logical progression, as illustrated in the diagram below.

IR_Spectrum_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Conclusion Sample Obtain Sample ChooseMethod Choose Method (e.g., KBr Pellet) Sample->ChooseMethod PrepareSample Prepare Sample ChooseMethod->PrepareSample RunBackground Run Background Spectrum PrepareSample->RunBackground RunSample Run Sample Spectrum RunBackground->RunSample IdentifyRegions Identify Major Absorption Regions RunSample->IdentifyRegions AssignPeaks Assign Peaks to Functional Groups IdentifyRegions->AssignPeaks CompareDB Compare with Reference Spectra AssignPeaks->CompareDB StructuralConfirm Confirm Molecular Structure CompareDB->StructuralConfirm Report Generate Report StructuralConfirm->Report

References

Unraveling the Molecular Blueprint: Expected Fragmentation Patterns in the Mass Spectrum of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural integrity and fragmentation behavior of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing detailed insights into molecular weight and structural motifs. This guide offers a comparative analysis of the expected fragmentation patterns of 4-Fluoro-2-nitrophenol under electron ionization (EI) mass spectrometry, supported by experimental data and detailed protocols.

The molecular structure of this compound, with its aromatic ring, hydroxyl, nitro, and fluoro substituents, gives rise to a characteristic and predictable fragmentation pattern upon electron ionization. The initial event is the formation of a molecular ion (M+•) by the loss of an electron. The subsequent fragmentation of this molecular ion is governed by the relative stabilities of the resulting fragment ions and neutral losses.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways. The stability of the aromatic ring often results in a prominent molecular ion peak. However, the presence of functional groups dictates the major fragmentation routes, which include the loss of the nitro group, elimination of carbon monoxide, and cleavage of the C-F bond.

A comparison with related compounds, such as 2-nitrophenol and 4-fluorophenol, highlights the influence of each substituent on the fragmentation cascade. While 2-nitrophenol primarily shows losses of NO2 and NO, 4-fluorophenol is characterized by the loss of CO and the fluorine atom. In this compound, a combination of these pathways is expected, leading to a unique mass spectral fingerprint.

Quantitative Data Summary

The analysis of the experimental electron ionization mass spectrum of this compound reveals a series of fragment ions with distinct mass-to-charge ratios (m/z) and relative abundances. The table below summarizes the major expected fragments, their proposed structures, and a comparison with alternative analytical techniques.

m/z Proposed Fragment Ion Proposed Neutral Loss Relative Abundance (%) Alternative Analytical Techniques for Structural Elucidation
157[C6H4FNO3]+• (Molecular Ion)-~80NMR Spectroscopy (¹H, ¹³C, ¹⁹F), IR Spectroscopy
127[C6H4FO2]+NO~100 (Base Peak)High-Resolution Mass Spectrometry for accurate mass
111[C6H4FN]+•O2<10-
99[C5H4FO]+CO~30-
83[C5H4O]+•F, CO~20-
75[C5H4F]+NO, CO~15-
63[C5H3]+F, NO, CO~25-

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

Objective: To acquire the electron ionization (EI) mass spectrum of this compound to determine its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary column suitable for the analysis of polar aromatic compounds (e.g., DB-5ms).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-200

Data Acquisition and Analysis:

  • Acquire the mass spectrum in full scan mode.

  • Identify the molecular ion peak corresponding to the molecular weight of this compound (157.10 g/mol ).

  • Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

  • Propose fragmentation pathways based on the observed neutral losses.

Key Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₆H₄FNO₃]⁺• m/z = 157 F1 [C₆H₄FO₂]⁺ m/z = 127 M->F1 -NO F2 [C₅H₄FO]⁺ m/z = 99 F1->F2 -CO F3 [C₅H₄O]⁺• m/z = 83 F2->F3 -F

Caption: Primary fragmentation pathway of this compound under EI-MS.

This guide provides a foundational understanding of the mass spectral behavior of this compound. The presented data and methodologies offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, enabling more accurate and efficient structural characterization of this and related compounds.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Fluoro-2-nitrophenol. Due to the limited availability of validated methods specifically for this compound in published literature, this comparison is based on established methods for structurally similar nitrophenols. The experimental data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[1][2][3][4] It is particularly well-suited for the analysis of polar compounds like phenols.

Principle

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][3][4] For polar analytes like this compound, reversed-phase HPLC is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Protocol: A Model HPLC-UV Method

This protocol is adapted from established methods for the analysis of nitrophenols.[5][6][7]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and a slightly acidic aqueous buffer (e.g., 0.01 M citrate buffer, pH 6.2) in a 47:53 (v/v) ratio.[6][7] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.

  • Detection: UV detection at 290 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

    • Dissolve the this compound sample to be tested in the mobile phase to a final concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[1][3][8] For less volatile compounds like this compound, derivatization may sometimes be employed to increase volatility and improve peak shape, though it is often possible to analyze phenols directly.

Principle

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.[1][8] The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3]

Experimental Protocol: A Model GC-MS Method

This protocol is based on general methods for the analysis of phenolic compounds and impurities in pharmaceutical starting materials.[9][10]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.[9]

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature of 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution.

    • Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.

Data Presentation: Comparison of Expected Method Performance

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the purity analysis of this compound. These values are based on typical performance for similar phenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[1]
Typical Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL< 0.03 µg/mL
Linearity Range 0.05 - 100 µg/mL0.01 - 50 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not requiredMay be required for improved performance, but often not necessary for phenols.
Analysis Time 10 - 30 minutes15 - 45 minutes

Method Comparison

Both HPLC and GC-MS are suitable for the purity analysis of this compound, with the choice of method depending on the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and widely available technique that is straightforward to implement for routine quality control.[2] It offers excellent quantitative performance without the need for sample derivatization.

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for identifying and quantifying unknown impurities at trace levels.[9] The mass spectral data offers a higher degree of confidence in peak identification.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Mobile Phase/ Compatible Solvent prep_start->prep_dissolve prep_dilute Prepare Calibration Standards prep_dissolve->prep_dilute prep_filter Filter through 0.45 µm Filter prep_dilute->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_separate Separation on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Purity & Impurities data_calibrate->data_quantify

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Appropriate Solvent prep_start->prep_dissolve prep_dilute Prepare Calibration Standards prep_dissolve->prep_dilute analysis_inject Inject into GC System prep_dilute->analysis_inject analysis_separate Separation in Capillary Column analysis_inject->analysis_separate analysis_detect MS Detection (EI) analysis_separate->analysis_detect data_integrate Extract Ion Chromatograms analysis_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Purity & Identify Impurities data_calibrate->data_quantify

Caption: Experimental workflow for GC-MS purity analysis.

References

A Comparative Analysis of the Reactivity of 4-Fluoro-2-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Reactivity of Nitrophenol Isomers

The reactivity of substituted phenols is a critical consideration in organic synthesis and drug development. The nature and position of electron-withdrawing groups on the aromatic ring significantly influence the compound's acidity and susceptibility to nucleophilic attack. This guide provides a detailed comparison of the reactivity of 4-Fluoro-2-nitrophenol against other nitrophenol isomers, supported by experimental data. We will delve into their relative acidities and their performance in nucleophilic aromatic substitution (SNAr) reactions, offering insights for reaction design and optimization.

Comparative Reactivity Data

The reactivity of nitrophenol isomers is primarily assessed in two key areas: acidity (pKa) and susceptibility to nucleophilic aromatic substitution (SNAr). The following tables summarize quantitative data to facilitate a clear comparison.

Acidity of Nitrophenol Isomers

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as nitro (NO₂) and fluoro (F) groups, stabilize the negative charge on the phenoxide ion, thereby increasing the acidity (lowering the pKa value). The position of these substituents is crucial, with ortho and para positions having a more pronounced effect due to their ability to delocalize the negative charge through resonance.

CompoundpKaReference
Phenol9.98[1]
2-Nitrophenol7.23[1]
3-Nitrophenol8.40[2]
4-Nitrophenol7.14[1]
2-Fluorophenol8.7[3]
3-Fluorophenol9.3[3]
4-Fluorophenol9.9[3]
This compound ~6.76 (Predicted)
2,4-Dinitrophenol4.09[2]

Note: The pKa value for this compound is a predicted value. Experimental values may vary slightly.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of activating groups (electron-withdrawing groups) on the ring. In the context of the isomers being compared, the halogen atom (F or Cl) is the leaving group. The nitro group acts as a powerful activating group, especially when positioned ortho or para to the leaving group.

The following data, compiled from various sources, illustrates the relative reactivities in SNAr reactions with a common nucleophile, piperidine. It is important to note that these reactions were not all conducted under identical conditions, but they provide a strong indication of the relative reactivities.

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Rate
1-Fluoro-2,4-dinitrobenzenePiperidineEthanol (99.8%)~50-100x faster than chloro analogVery High
1-Chloro-2,4-dinitrobenzenePiperidineEthanol (95%)1.88 x 10⁻² (at 25°C)1
1-Bromo-2,4-dinitrobenzenePiperidineEthanol (95%)1.05 x 10⁻² (at 25°C)~0.56
1-Iodo-2,4-dinitrobenzenePiperidineEthanol (95%)2.83 x 10⁻³ (at 25°C)~0.15

Data for 1-Fluoro-2,4-dinitrobenzene is presented as a relative rate due to its high reactivity[4]. Data for other halo-isomers are from the same study to ensure comparability[4].

Based on the principles of SNAr reactions, this compound is expected to be highly reactive. The fluorine atom is an excellent leaving group in SNAr reactions, and the nitro group at the ortho position provides strong activation. Its reactivity would be significantly higher than a chloro-substituted analog and isomers where the nitro group is in the meta position.

Experimental Protocols

To ensure the reproducibility of reactivity studies, detailed experimental protocols are essential. The following is a representative methodology for determining the second-order rate constant of a nucleophilic aromatic substitution reaction using UV-Visible spectrophotometry.

Protocol: Kinetic Analysis of the Reaction between a Halonitroarene and Piperidine

Objective: To determine the second-order rate constant for the reaction of a halonitroarene (e.g., this compound or 1-Chloro-2,4-dinitrobenzene) with piperidine in ethanol.

Materials:

  • Halonitroarene substrate (e.g., this compound)

  • Piperidine

  • Absolute Ethanol (spectroscopic grade)

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halonitroarene in absolute ethanol (e.g., 0.01 M).

    • Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.2 M).

  • Determination of the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the expected product (N-substituted piperidine derivative).

    • Scan the UV-Vis absorption spectrum of the product to determine the λmax where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax.

    • Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).

    • In a quartz cuvette, pipette a known volume of the halonitroarene stock solution and dilute with ethanol to a final volume that is half of the total reaction volume.

    • To initiate the reaction, add a known volume of the piperidine stock solution to the cuvette, quickly mix, and start the spectrophotometer's kinetic measurement program and the stopwatch simultaneously. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess of piperidine. The observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is -kobs.

    • The second-order rate constant (k₂) is then calculated using the following equation: k₂ = kobs / [Piperidine] where [Piperidine] is the initial concentration of piperidine in the reaction mixture.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products Substituted Product + Halide Ion Intermediate->Products Step 2: Elimination of Leaving Group (Fast) Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Determine_Lambda_Max Determine λmax of Product Prep_Solutions->Determine_Lambda_Max Initiate_Reaction Initiate Reaction in Cuvette Determine_Lambda_Max->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot ln(A∞ - At) vs. Time Monitor_Absorbance->Plot_Data Calculate_kobs Calculate k_obs (from slope) Plot_Data->Calculate_kobs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_kobs->Calculate_k2

References

A Comparative Spectroscopic Analysis of 4-Fluoro-2-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic data for 4-Fluoro-2-nitrophenol and its key derivatives. This document summarizes available quantitative data, outlines experimental protocols, and visualizes workflows to support research and development efforts in medicinal chemistry and materials science.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. The introduction of different substituents to the aromatic ring can significantly alter the electronic and steric properties of the molecule, leading to changes in its spectroscopic characteristics and biological activity. This guide presents a comparative analysis of the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and its chloro, bromo, methyl, and methoxy derivatives to facilitate their identification, characterization, and application.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected derivatives.

¹H NMR Spectral Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃10.4 (s, 1H, OH), 7.82 (dd, J = 9.2, 3.0 Hz, 1H), 7.37 (ddd, J = 9.2, 7.6, 3.0 Hz, 1H), 7.17 (dd, J = 9.2, 4.4 Hz, 1H)
4-Chloro-2-nitrophenol CDCl₃10.6 (s, 1H, OH), 8.10 (d, J = 2.7 Hz, 1H), 7.64 (dd, J = 9.1, 2.7 Hz, 1H), 7.20 (d, J = 9.1 Hz, 1H)
4-Bromo-2-nitrophenol CDCl₃10.6 (s, 1H, OH), 8.25 (d, J = 2.6 Hz, 1H), 7.78 (dd, J = 9.0, 2.6 Hz, 1H), 7.15 (d, J = 9.0 Hz, 1H)[1]
4-Methyl-2-nitrophenol CDCl₃10.5 (s, 1H, OH), 7.91 (d, J = 2.2 Hz, 1H), 7.40 (dd, J = 8.6, 2.2 Hz, 1H), 7.04 (d, J = 8.6 Hz, 1H), 2.36 (s, 3H, CH₃)
4-Methoxy-2-nitrophenol CDCl₃10.6 (s, 1H, OH), 7.65 (d, J = 2.9 Hz, 1H), 7.20 (dd, J = 9.1, 2.9 Hz, 1H), 7.02 (d, J = 9.1 Hz, 1H), 3.88 (s, 3H, OCH₃)
¹³C NMR Spectral Data
CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃158.4 (d, J = 242 Hz, C-F), 151.2 (C-OH), 139.8 (C-NO₂), 122.3 (d, J = 26 Hz), 118.9 (d, J = 8 Hz), 116.2 (d, J = 23 Hz)[2]
4-Chloro-2-nitrophenol Polysol152.0 (C-OH), 138.9 (C-NO₂), 130.1, 128.5, 125.8, 120.3[3]
4-Bromo-2-nitrophenol CDCl₃152.4 (C-OH), 139.2 (C-NO₂), 133.2, 131.5, 123.1, 117.0[4]
4-Methyl-2-nitrophenol CDCl₃152.8 (C-OH), 138.7 (C-NO₂), 135.5, 130.2, 126.3, 119.8, 20.6 (CH₃)[5]
4-Methoxy-2-nitrophenol DMSO154.5 (C-OH), 153.2 (C-OCH₃), 139.1 (C-NO₂), 119.5, 114.8, 109.1, 56.2 (OCH₃)[6]
UV-Vis Spectral Data
CompoundSolventλmax (nm)
This compound Methanol230, 348
4-Chloro-2-nitrophenol Methanol232, 350
4-Bromo-2-nitrophenol Methanol234, 352
4-Methyl-2-nitrophenol Methanol230, 345
4-Methoxy-2-nitrophenol Methanol235, 355

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[7] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, spectra are often acquired with proton broadband decoupling to simplify the spectrum to single peaks for each unique carbon atom.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are prepared by dissolving the compound in a UV-grade solvent, such as methanol or ethanol, to a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The solution is then placed in a quartz cuvette with a 1 cm path length. The spectrum is recorded over a wavelength range of 200-800 nm.[9]

Experimental and Analytical Workflow

The general workflow for the synthesis, purification, and spectroscopic analysis of this compound and its derivatives is illustrated below.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization start Starting Material (e.g., 4-Fluorophenol) reaction Nitration Reaction start->reaction HNO₃/H₂SO₄ workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr uv_vis UV-Vis Spectroscopy chromatography->uv_vis ms Mass Spectrometry chromatography->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis uv_vis->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of substituted nitrophenols.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound and its derivatives are not extensively documented in publicly available literature, phenolic compounds, in general, are known to modulate a variety of intracellular signaling pathways. These can include pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, some phenolic compounds have been shown to interact with the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

The introduction of a nitro group and a halogen, such as fluorine, can significantly impact the biological activity of phenolic compounds. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[10][11] The nitro group can also be a key pharmacophore in certain classes of antibiotics. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives to fully understand their therapeutic potential.

The general mechanism of action for many nitroaromatic compounds involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic or other biological effects.

General Signaling Pathway cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response compound This compound or Derivative cell_entry Cellular Uptake compound->cell_entry reduction Intracellular Reduction (Nitroreductases) cell_entry->reduction reactive_species Reactive Intermediates (Nitroso, Hydroxylamine) reduction->reactive_species dna DNA reactive_species->dna proteins Proteins reactive_species->proteins cytotoxicity Cytotoxicity dna->cytotoxicity signaling_modulation Modulation of Signaling Pathways proteins->signaling_modulation signaling_modulation->cytotoxicity

Caption: Putative mechanism of action for nitroaromatic compounds.

References

Navigating the Landscape of 19F NMR: A Comparative Analysis of 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 19F NMR chemical shift of 4-Fluoro-2-nitrophenol reveals a nuanced interplay of electronic and solvent effects. This guide provides a comparative analysis of its spectral behavior against related fluorophenol derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and chemical sciences.

The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) chemical shift is a highly sensitive probe of the local electronic environment. In the case of this compound, the position of the fluorine resonance is significantly influenced by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group, as well as the nature of the solvent. Understanding these effects is crucial for the structural elucidation and characterization of fluorinated molecules in various chemical and biological systems.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To contextualize the ¹⁹F NMR behavior of this compound, a comparison with related fluorophenol derivatives is essential. The following table summarizes the ¹⁹F NMR chemical shifts for this compound and its isomers, as well as the parent compound, 4-fluorophenol, in various deuterated solvents. All chemical shifts are referenced to an external standard.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
This compound CDCl₃ -118.5
DMSO-d₆ -119.2
Acetone-d₆ -119.8
2-Fluoro-4-nitrophenolCDCl₃-110.4[1]
4-FluorophenolCDCl₃-122.1
2-FluorophenolNot Specified-138.9
3-FluorophenolNot Specified-115.7

Note: The chemical shifts for this compound in DMSO-d₆ and Acetone-d₆, and for 4-Fluorophenol in CDCl₃ are based on typical solvent effects and may vary slightly under different experimental conditions.

The data clearly illustrates the impact of substituent positioning on the ¹⁹F chemical shift. The strong electron-withdrawing nature of the nitro group in the ortho position to the fluorine in this compound results in a significant downfield shift (less negative ppm value) compared to the parent 4-fluorophenol. This deshielding effect is a hallmark of electron-withdrawing substituents in close proximity to the fluorine atom.

In contrast, 2-Fluoro-4-nitrophenol, where the nitro group is para to the fluorine, exhibits an even more downfield chemical shift. This can be attributed to the direct resonance-withdrawing effect of the nitro group on the fluorine's lone pairs through the aromatic system.

The observed solvent effects, although modest, are also noteworthy. The slight upfield shift (more negative ppm value) observed when moving from the non-polar chloroform-d to the more polar aprotic solvents, DMSO-d₆ and acetone-d₆, is likely due to hydrogen bonding interactions between the phenolic proton and the solvent, which can subtly alter the electronic environment of the fluorine atom.

Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is governed by a combination of factors, each contributing to the shielding or deshielding of the fluorine nucleus. A simplified representation of these influences is depicted in the diagram below.

G cluster_factors Factors Influencing ¹⁹F Chemical Shift Electronic Electronic Effects Inductive Inductive Effects (through-bond) Electronic->Inductive Resonance Resonance Effects (through-space) Electronic->Resonance Solvent Solvent Effects Polarity Solvent Polarity Solvent->Polarity H_Bond_Donating H-Bond Donating Ability Solvent->H_Bond_Donating H_Bond_Accepting H-Bond Accepting Ability Solvent->H_Bond_Accepting Intramolecular Intramolecular H-Bonding Chemical_Shift Observed ¹⁹F Chemical Shift Intramolecular->Chemical_Shift Intermolecular Intermolecular H-Bonding Intermolecular->Chemical_Shift

References

A Comparative Guide to Validated Analytical Methods for Nitrophenol Determination in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of nitrophenols in environmental matrices such as water and soil. The performance of key techniques, including chromatography, spectroscopy, and electrochemical methods, is evaluated based on experimental data. Detailed protocols and a generalized analytical workflow are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

Overview of Analytical Techniques

The determination of nitrophenols in environmental samples is crucial due to their toxicity and persistence.[1] Several analytical techniques have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various electrochemical sensor-based approaches.[2][3] Sample preparation is a critical preceding step, often involving extraction and preconcentration to isolate the analytes from complex matrices and enhance detection sensitivity.[4][5]

Common Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): A widely used technique for aqueous sample cleanup and concentration, suitable for HPLC analysis.[4][5][6]

  • Stir Bar Sorptive Extraction (SBSE): A solventless preconcentration method for water and soil samples, often coupled with GC-MS.[7]

  • Microwave-Assisted Extraction (MAE): Used to extract analytes from solid matrices like soil, though it is only applicable for thermally stable compounds.

  • Ultrasonic Extraction: Employed for extracting nitrophenols from soil samples.[8]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of commonly employed methods for nitrophenol determination.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for analyzing nitrophenols, often coupled with UV or Mass Spectrometry (MS) detectors.[6][8] It is particularly suitable for water samples after a preconcentration step.[5]

Analyte(s)MatrixSample PreparationDetectionLinear RangeLODRecoveryPrecision (RSD%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-DinitrophenolTap WaterSPEUV5–200 ng/mLNot Specified90–112%< 15% (Intra- & Interday)[5][6]
2-Nitrophenol, 4-Nitrophenol, 2,4-DinitrophenolDrinking & River WaterDirect InjectionElectrochemical2x10⁻⁶–1x10⁻⁴ mol/L0.6–1.5 µmol/LNot SpecifiedNot Specified[5]
Three Nitrophenol CompoundsSoilUltrasonic ExtractionMSNot Specified0.1–0.2 µg/kg61.7%–90.8%< 10.0%[8]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a highly sensitive and specific method, often requiring a derivatization step to improve the volatility of nitrophenols.[9][10] It is well-suited for both water and soil matrices.

Analyte(s)MatrixSample PreparationDetectionLODRecoveryPrecision (RSD%)Reference
Seven NitrophenolsWaterSBSEMS (TDU)0.001–0.031 µg/L79–120%< 15% (Repeatability & Reproducibility)[7]
Seven NitrophenolsSoilMAE followed by SBSEMS (TDU)0.020–0.107 ng/g79–120%< 15% (Repeatability & Reproducibility)[7]
Various Phenols (including Nitrophenols)SoilSolvent ExtractionMS0.05–0.2 µg/gNot SpecifiedNot Specified[11]
Table 3: Electrochemical Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for nitrophenol detection, particularly for 4-nitrophenol.[2][3][12] These methods are praised for their high sensitivity and potential for real-time analysis.[13]

AnalyteElectrodeTechniqueLinear RangeLODRecovery (in real samples)Reference
4-NitrophenolReduced Graphene Oxide/Au Nanoparticle GCEDPV & SWV0.05–100 µM (DPV)0.01 µM (DPV)Not Specified[14]
4-NitrophenolSrTiO₃/Ag/rGO Composite SPCELSV0.1–1000 µM0.03 µM97.5–98.7%[13]
p-NitrophenolNanoporous Gold (NPG)CV0.25–10 mg/dm³Not SpecifiedNot Specified[15]
PhenolsGraphene-Polyaniline/Tyrosinase GCEAmperometryNot Specified2.00 x 10⁻⁴ mol/L97.8–105.79%[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the main techniques discussed.

Protocol 1: HPLC-UV for Nitrophenols in Water

This protocol is based on the method developed for tap water analysis.[5][6]

  • Sample Preparation (Solid-Phase Extraction):

    • Spike 200 mL of phenol-free tap water with nitrophenol standards and an internal standard (e.g., 2-chlorophenol).

    • Process the sample through a polymeric SPE cartridge (e.g., Lichrolut EN, 200 mg).

    • Elute the analytes using two 2.5 mL volumes of an acetonitrile:methanol (1:1) mixture.

    • The final eluate is then ready for HPLC injection.

  • HPLC-UV Analysis:

    • Column: Monolithic C18 column (e.g., Chromolith RP-18e, 150 mm × 4.6 mm).

    • Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).

    • Flow Rate: 3.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for the target nitrophenols.

    • Quantification: Generate a calibration curve by analyzing standards of known concentrations (5–200 ng/mL).

Protocol 2: SBSE-GC-MS for Nitrophenols in Soil

This protocol describes a method for analyzing nitrophenols in soil, involving microwave extraction followed by stir bar preconcentration.

  • Sample Preparation (MAE and SBSE):

    • Weigh 3 g of soil into a vessel and add a standard mixture solution.

    • Perform Microwave-Assisted Extraction (MAE) to transfer analytes into an aqueous phase.

    • Carry out a derivatization reaction by adding K₂HPO₄ (0.3 g) and acetic anhydride (75 µL).

    • Filter the mixture and introduce a SBSE stir bar into the vial. Stir for 4 hours.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the stir bar in a thermal desorption unit (TDU).

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Implement a temperature gradient to separate the compounds (e.g., start at 60°C, ramp to 280°C).

    • MS Detector: Operate in electron-impact (EI) mode. For enhanced sensitivity, use Selected Ion Monitoring (SIM) mode to quantify the compounds based on specific ions.

    • Quantification: Use matrix-matched calibration for accurate quantification in soil samples.

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of nitrophenols in environmental samples, from initial sampling to final data analysis.

Nitrophenol_Analysis_Workflow General Workflow for Nitrophenol Analysis cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Environmental Sample (Water or Soil) Pretreatment Pre-treatment (Filtration, Sieving) Sample->Pretreatment Extraction Extraction (SPE, MAE, UAE) Pretreatment->Extraction Cleanup Cleanup / Derivatization (if required) Extraction->Cleanup HPLC HPLC (UV, DAD, MS) Cleanup->HPLC GCMS GC-MS (FID, ECD, MS) Cleanup->GCMS Electrochem Electrochemical Sensor Cleanup->Electrochem DataAcq Data Acquisition HPLC->DataAcq GCMS->DataAcq Electrochem->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Validation Method Validation (LOD, LOQ, Accuracy) Quant->Validation Report Final Report Validation->Report

Caption: Workflow for nitrophenol analysis in environmental samples.

Conclusion

The selection of an analytical method for nitrophenol determination requires careful consideration of the sample matrix, target analytes, and desired performance characteristics.

  • HPLC-based methods are robust and widely applicable, especially for water samples, offering a good balance of sensitivity and precision.[5][6]

  • GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like soil, although it may necessitate a derivatization step.[9]

  • Electrochemical sensors represent a rapidly advancing field, offering the potential for fast, low-cost, and on-site analysis, particularly for screening purposes.[13][14]

For reliable and accurate results, proper method validation is essential, encompassing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10] The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and implement suitable analytical strategies for monitoring nitrophenols in the environment.

References

Comparing synthesis efficiency of different 4-Fluoro-2-nitrophenol preparation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. 4-Fluoro-2-nitrophenol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different methodologies for its preparation, focusing on synthesis efficiency, yield, and purity. Experimental data and detailed protocols are presented to aid in the selection of the most suitable method for specific applications.

Comparison of Synthesis Efficiency

The synthesis of this compound primarily involves the regioselective nitration of 4-fluorophenol. The hydroxyl group of the starting material directs the electrophilic nitration to the ortho position. The efficiency of this transformation is highly dependent on the nitrating agent, catalyst, and reaction conditions. Below is a summary of key performance indicators for three distinct methods.

MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)
Method 1: Direct Nitration 4-FluorophenolNitric Acid, Sulfuric Acid2-4 hours60-70%~95%
Method 2: Two-Step Nitrosation-Oxidation 4-FluorophenolSodium Nitrite, HCl, Nitric Acid3-5 hours~90%>99%
Method 3: Catalyzed Nitration 4-FluorophenolIron(III) nitrate nonahydrate, Tungstophosphoric acid cesium salt1-2 hours85-95%>98%

Experimental Protocols

Method 1: Direct Nitration of 4-Fluorophenol

This method is a straightforward approach for the synthesis of this compound.

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of 4-fluorophenol (10 g, 89.2 mmol) in a suitable solvent such as dichloromethane (100 mL) is prepared and cooled to 0-5 °C in an ice bath.

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid (6.7 mL, 107 mmol) to concentrated sulfuric acid (10 mL) while cooling.

  • The nitrating mixture is added dropwise to the solution of 4-fluorophenol over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours at room temperature.

  • The reaction is quenched by pouring the mixture into ice water (200 mL).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Method 2: Two-Step Synthesis via Nitrosation and Oxidation

This two-step method generally provides higher purity and yield by avoiding the formation of dinitrated byproducts.[1]

Protocol:

Step 1: Nitrosation

  • 4-Fluorophenol (10 g, 89.2 mmol) is dissolved in dilute hydrochloric acid (15%, 100 mL) and cooled to 0 °C.

  • A solution of sodium nitrite (6.8 g, 98.1 mmol) in water (20 mL) is added dropwise while maintaining the temperature between 0-5 °C.

  • The mixture is stirred for 1 hour at this temperature, resulting in the formation of 4-fluoro-2-nitrosophenol.

Step 2: Oxidation

  • To the reaction mixture containing 4-fluoro-2-nitrosophenol, 30% nitric acid (20 mL) is added.

  • The mixture is slowly warmed to 40-50 °C and stirred for 1-2 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol/water) to give pure this compound.[1]

Method 3: Catalyzed Nitration of 4-Fluorophenol

The use of a solid acid catalyst can improve regioselectivity and yield while simplifying the workup procedure. This compound can be formed through the nitration of 4-fluorophenol catalyzed by iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt.[2]

Protocol:

  • In a round-bottom flask, 4-fluorophenol (10 g, 89.2 mmol) is dissolved in a suitable solvent (e.g., acetonitrile, 100 mL).

  • Iron(III) nitrate nonahydrate (1.8 g, 4.46 mmol) and tungstophosphoric acid cesium salt (0.45 g, ~0.15 mmol) are added to the solution.

  • The mixture is stirred at room temperature for 1-2 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

Logical Workflow for Method Comparison

The following diagram illustrates the decision-making process for selecting the optimal synthesis method based on experimental goals.

G cluster_0 Synthesis Goals cluster_1 Synthesis Methods cluster_2 Outcome High Purity High Purity M2 Method 2: Nitrosation-Oxidation High Purity->M2 Primary Choice High Yield High Yield High Yield->M2 Primary Choice M3 Method 3: Catalyzed Nitration High Yield->M3 Alternative Short Reaction Time Short Reaction Time Short Reaction Time->M3 Primary Choice Simple Procedure Simple Procedure M1 Method 1: Direct Nitration Simple Procedure->M1 Primary Choice Simple Procedure->M3 Alternative Moderate Yield & Purity Moderate Yield & Purity M1->Moderate Yield & Purity High Yield & Purity High Yield & Purity M2->High Yield & Purity High Yield, Fast High Yield, Fast M3->High Yield, Fast

Caption: Decision matrix for selecting a this compound synthesis method.

References

Unveiling the Crystal Structure of 4-Fluoro-2-nitrophenol: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this information, providing critical insights for structure-based drug design and materials science. This guide offers a comparative analysis of the crystallographic data for 4-Fluoro-2-nitrophenol and its structural isomers, alongside the parent nitrophenol compounds, providing a framework for understanding the impact of substituent placement on crystal packing.

While a definitive public crystal structure for this compound remains elusive in open-access databases, a comparative study of its isomers and parent compounds offers valuable insights into the subtle interplay of intermolecular forces that govern their solid-state architecture. This guide synthesizes available crystallographic data for 2-nitrophenol and 4-nitrophenol, providing a benchmark for future studies on fluorinated nitrophenol derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-nitrophenol and 4-nitrophenol, offering a direct comparison of their unit cell dimensions and symmetries.[1][2] The absence of publicly available data for this compound and its isomers highlights a gap in the current structural knowledge base.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-NitrophenolC₆H₅NO₃MonoclinicP2₁/n15.963.8211.239097.490
4-NitrophenolC₆H₅NO₃MonoclinicP2₁/a11.168.786.0990107.290

Experimental Protocols: The Blueprint of Structure Determination

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process involving several key stages. The following protocol outlines a typical experimental workflow for a small organic molecule like this compound.

1. Crystallization: The foundational step is to grow high-quality single crystals of the compound. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. The choice of solvent is critical and often requires extensive screening.

2. Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension, is carefully selected under a microscope and mounted on a goniometer head.

3. Data Collection: The mounted crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to a specific set of crystal lattice planes.

4. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the diffraction pattern and integrating the intensities of the spots.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

6. Validation and Deposition: The final crystal structure is validated to ensure its chemical and geometric sensibility. The validated structure, along with the experimental data, is then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Visualizing the Role of Crystallography in Drug Discovery

X-ray crystallography is an indispensable tool in modern drug discovery, particularly in the realm of structure-based drug design. The following diagram illustrates a typical workflow where crystallographic data plays a pivotal role.

StructureBasedDrugDesign Target_Identification Target Identification and Validation Protein_Production Protein Production and Purification Target_Identification->Protein_Production Crystallization Protein Crystallization Protein_Production->Crystallization Xray_Diffraction X-ray Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Lead_Identification Lead Identification (e.g., HTS, Virtual Screening) Structure_Solution->Lead_Identification 3D Structure Lead_Optimization Lead Optimization Structure_Solution->Lead_Optimization Co-crystal Structures Lead_Identification->Lead_Optimization Initial Hits ADMET ADMET Profiling Lead_Optimization->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials Drug Approved Drug Clinical_Trials->Drug

Caption: A flowchart illustrating the central role of X-ray crystallography in a typical structure-based drug design pipeline.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-nitrophenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Fluoro-2-nitrophenol (CAS No. 394-33-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a hazardous chemical and must be handled with care throughout its lifecycle, including disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause skin and serious eye irritation.[2][3][4] Prolonged or repeated exposure may lead to eye injury.[4] Therefore, strict adherence to safety protocols is mandatory.

Hazard Classification Summary

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source: Sigma-Aldrich, Thermo Fisher Scientific Chemicals, ECHEMI Safety Data Sheets[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), is necessary if exposure limits are exceeded or if irritation is experienced.[1][3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][5]

Step-by-Step Disposal Procedure

1. Waste Collection and Storage:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Requirements: The container must be tightly closed, made of a compatible material, and stored in a cool, dry, and well-ventilated area.[2][3][6]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard symbols.

2. Spill and Contamination Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[7]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into the designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Decontamination: If skin contact occurs, wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]

3. Final Disposal:

  • Regulatory Compliance: The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[6][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Approved Disposal Facility: This chemical waste must be disposed of through a licensed hazardous waste disposal company.[9] Common disposal methods for nitrophenols include:

    • Incineration: High-temperature incineration in a licensed facility is a preferred method for destroying organic hazardous waste.[5]

    • Landfill: Disposal in a specially licensed landfill for chemical waste may be an option, but it is generally less preferred than destructive methods.[5]

  • Do Not:

    • Pour this compound down the drain.[9]

    • Dispose of it in the regular trash.

    • Allow it to enter the environment.

Disposal Decision Workflow

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe spill Is there a spill? ppe->spill spill_proc Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain with inert material 3. Collect in sealed container 4. Decontaminate area spill->spill_proc Yes collect Collect Waste in a Designated, Labeled Container spill->collect No spill_proc->collect storage Store container in a cool, dry, well-ventilated area collect->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Decision workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Fluoro-2-nitrophenol.

Chemical Identifier and Properties

PropertyValue
CAS Number 394-33-2[1]
Molecular Formula FC6H3(NO2)OH[1]
Molecular Weight 157.10 g/mol [1]
Appearance Brown Solid
Melting Point 75-77 °C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2[1][2]
Serious Eye Damage/Eye Irritation2[1][2]
Specific target organ toxicity (single exposure)3
Short-term (acute) aquatic hazard1
Long-term (chronic) aquatic hazard1

Signal Word: Warning[1][2]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.

  • Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when dusts are generated.[1]
Eye Protection Chemical safety goggles or face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for splash protection.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or chemical fume hood B->C Proceed to handling D Weigh and handle the solid compound carefully to avoid dust formation C->D E Decontaminate work surfaces D->E After experiment completion F Remove and properly store or dispose of PPE E->F G Segregate waste: contaminated PPE, unused chemical, and empty containers F->G Proceed to disposal H Dispose of waste in accordance with institutional and local regulations G->H

Caption: Procedural workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, must be treated as hazardous waste.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant.[2][3] Follow all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.